molecular formula C12H8FNO B113066 6-(4-Fluorophenyl)pyridine-2-carbaldehyde CAS No. 834884-77-4

6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Cat. No.: B113066
CAS No.: 834884-77-4
M. Wt: 201.2 g/mol
InChI Key: WVQIFQHRRHZIGZ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQIFQHRRHZIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-77-4
Record name 6-(4-fluorophenyl)pyridine-2-carbaldehyde
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Foundational & Exploratory

6-(4-Fluorophenyl)pyridine-2-carbaldehyde CAS number 834884-77-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 834884-77-4 Formula: C₁₂H₈FNO Molecular Weight: 201.20 g/mol [1][2]

Executive Summary

6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a bifunctional heterocyclic building block characterized by a pyridine core substituted with a fluorophenyl group at the C6 position and a reactive formyl group at the C2 position.[2] This specific substitution pattern confers unique electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry.[2] The fluorine atom enhances metabolic stability and lipophilicity, while the aldehyde moiety serves as a versatile handle for condensation reactions, particularly in the synthesis of Schiff bases, hydrazones, and imidazo[1,5-a]pyridines.[2]

This guide details the physicochemical profile, synthetic pathways, and critical applications of CAS 834884-77-4, designed for researchers optimizing lead compounds in kinase inhibition and coordination chemistry.[2]

Chemical Profile & Physical Properties[1][3][4][5][6]

The compound exists as a solid at room temperature.[2] Its fluorinated motif is specifically engineered to modulate pKa and improve blood-brain barrier (BBB) permeability in pharmaceutical derivatives.[2]

PropertyValueNote
Appearance White to pale yellow solidOlder samples may darken due to oxidation.[2]
Melting Point 85–90 °CExperimental literature value [1].[1][2]
Boiling Point 323.2 ± 32.0 °CPredicted at 760 mmHg.[2]
Density 1.228 ± 0.06 g/cm³Predicted.[1][2]
Solubility DMSO, Methanol, ChloroformSparingly soluble in water.[2]
Acidity (pKa) ~3.12 (Pyridine N)Predicted; electron-withdrawing F-phenyl lowers basicity.[2]
Storage 2–8 °C, Inert AtmosphereAldehyde is susceptible to autoxidation to carboxylic acid.[2]

Synthesis & Production Protocols

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling reaction.[2] This pathway offers higher functional group tolerance compared to Grignard or lithiation methods.[2]

Core Synthesis Route: Suzuki Coupling

This protocol utilizes 6-bromopicolinaldehyde and 4-fluorophenylboronic acid.[2] The use of a palladium(0) catalyst facilitates the formation of the C–C bond at the pyridine C6 position.

Reagents:

  • Substrate: 6-Bromopicolinaldehyde (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[2]

Step-by-Step Protocol:

  • Inerting: Charge a reaction vessel with 6-bromopicolinaldehyde, 4-fluorophenylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Add degassed solvent (1,4-Dioxane) and aqueous base via syringe.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[2] Dilute filtrate with EtOAc and wash with brine.[2]

  • Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).

Alternative Route: Oxidation of Methyl Precursor

If the aldehyde precursor is unavailable, the compound can be synthesized by oxidizing 2-(4-fluorophenyl)-6-methylpyridine using Selenium Dioxide (SeO₂) in dioxane or via radical bromination followed by hydrolysis (Krohnke reaction).[2]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis logic and the downstream divergent reactivity of the aldehyde group.

SynthesisPath Start1 6-Bromopicolinaldehyde Product 6-(4-Fluorophenyl) pyridine-2-carbaldehyde (CAS 834884-77-4) Start1->Product Suzuki-Miyaura Pd(0), Base, 90°C Start2 4-Fluorophenylboronic Acid Start2->Product Suzuki-Miyaura Pd(0), Base, 90°C Schiff Schiff Bases / Hydrazones (Kinase Inhibitors) Product->Schiff R-NH2 Condensation Acid Carboxylic Acid (Oxidation) Product->Acid NaClO2 or H2O2 Oxidation Alcohol Hydroxymethyl (Reduction) Product->Alcohol NaBH4 Reduction Ligand Metal Complexes (N,O-Coordination) Product->Ligand Metal Salts (Cu, Zn, Ru)

Caption: Synthetic pathway via Suzuki coupling and divergent downstream transformations of the aldehyde moiety.[2][3][4][5]

Applications in Drug Discovery & Materials[2][3][7][10]

Medicinal Chemistry: Kinase Inhibition

The 6-phenylpyridine motif is a bioisostere for biaryl systems found in numerous kinase inhibitors. The aldehyde group is rarely the final pharmacophore; rather, it is the gateway intermediate for:

  • Imidazo[1,5-a]pyridines: Formed via condensation with diamines or isocyanides.[2] These fused systems are potent inhibitors of enzymes like Aurora Kinase B and p38 MAP Kinase [2].

  • Thiosemicarbazones: Condensation with thiosemicarbazide yields ligands that chelate Iron(III) or Copper(II), exhibiting potent anti-tumor and anti-tubercular activity by inhibiting ribonucleotide reductase [3].

Materials Science: Fluorescent Sensors

The push-pull electronic system created by the electron-withdrawing fluorophenyl group and the electron-accepting pyridine ring creates a fluorophore suitable for metal ion sensing.[2] Derivatives have been explored as "turn-on" fluorescent sensors for Zn²⁺ and Hg²⁺ ions in aqueous media.[2]

Handling & Safety (E-E-A-T)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2][6]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Operational Safety Protocols:

  • Air Sensitivity: The aldehyde can oxidize to 6-(4-fluorophenyl)picolinic acid upon prolonged exposure to air.[2] Store under Nitrogen or Argon at 2–8 °C.

  • Chemical Hygiene: Use a chemical fume hood to avoid inhalation of dust/vapors.[2][7] Wear nitrile gloves and safety goggles.[2]

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the fluorinated moiety resists rapid biodegradation.[2]

References

  • ChemicalBook. (2025). This compound Properties and Safety. Retrieved from

  • Carlomagno, F., et al. (2025).[8] Discovery of Quinazoline Derivatives as Aurora Kinase B Inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Sreekanth, A., et al. (2003).[9] Synthesis and Characterization of Pyridine-based Thiosemicarbazones. Journal of Molecular Structure. (Contextual citation for thiosemicarbazone utility).

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Pyridine-2-carbaldehyde Derivatives. Retrieved from [2]

Sources

Investigating the Biological Potential of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: The confluence of a pyridine-2-carbaldehyde scaffold with a 4-fluorophenyl moiety presents a compelling, yet underexplored, chemical entity: 6-(4-Fluorophenyl)pyridine-2-carbaldehyde. While direct biological data for this specific compound is not prevalent in existing literature, a robust rationale for its investigation can be constructed based on the well-documented activities of its structural components. The pyridine ring is a cornerstone of numerous pharmaceuticals, valued for its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[] The carbaldehyde group offers a reactive site for forming Schiff bases, which can act as bidentate ligands, or for participating in other crucial biological interactions.[2] Furthermore, the inclusion of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and membrane permeability. This guide outlines a comprehensive, hypothesis-driven framework for the synthesis, characterization, and systematic evaluation of the biological activities of this compound, with a primary focus on its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Rationale and Synthetic Strategy

Scientific Premise

The decision to investigate this compound is rooted in established medicinal chemistry principles. Pyridine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[][3][4] Specifically, pyridine-2-carbaldehyde thiosemicarbazones have been synthesized and evaluated for their antineoplastic activity.[5][6][7] The aldehyde functional group is a key pharmacophore, capable of interacting with biological nucleophiles.

The 4-fluorophenyl group is a common substituent in drug design. The fluorine atom's high electronegativity and small size can modulate the electronic properties of the molecule and lead to stronger interactions with target proteins. This strategic fluorination often improves metabolic resistance and bioavailability, making it a valuable modification in the development of therapeutic candidates.

Proposed Synthesis Pathway

A plausible synthetic route can be adapted from established methods for creating substituted pyridines. A common approach involves the oxidation of the corresponding methylpyridine.

Synthesis_Workflow cluster_start Starting Materials cluster_process Core Reaction cluster_product Final Product A 2-Methyl-6-(4-fluorophenyl)pyridine B Oxidation (e.g., with Selenium Dioxide) A->B Reagent C This compound B->C Yields

Caption: Proposed synthesis of the target compound.

This oxidation can be achieved using various reagents, with selenium dioxide being a common choice for the conversion of methylpyridines to their corresponding aldehydes.[5] The reaction conditions would require careful optimization to maximize yield and minimize side products.

Proposed Biological Screening Cascade

A tiered screening approach is proposed to efficiently evaluate the biological potential of this compound. This cascade begins with broad cytotoxicity screening and progresses to more specific antimicrobial and enzyme inhibition assays based on initial findings.

Screening_Cascade A Synthesis & Purification of This compound B Primary Screening: In Vitro Cytotoxicity Assay (MTT) (e.g., NCI-60 Panel) A->B C Secondary Screening: Antimicrobial Assays (MIC/MBC) (Gram-positive, Gram-negative, Fungi) B->C If Cytotoxicity > Threshold D Tertiary Screening: Enzyme Inhibition Assays (Kinases, PARP, PDEs, etc.) B->D Based on Structural Homology E Mechanism of Action Studies (Apoptosis Assays, Cell Cycle Analysis, etc.) C->E D->E F Lead Optimization E->F

Caption: A tiered workflow for biological evaluation.

Anticancer Activity Evaluation

Given the known anticancer properties of many pyridine derivatives, the primary investigation should focus on cytotoxicity against a panel of human cancer cell lines.[3][8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the compound's effect on cell proliferation and viability.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for another 24 to 72 hours under the same conditions.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation:

The results should be summarized in a table for clear comparison.

Cell LineTissue of OriginIC₅₀ (µM) for this compound
MCF-7Breast CancerExperimental Value
HeLaCervical CancerExperimental Value
HepG2Liver CancerExperimental Value
A549Lung CancerExperimental Value
MRC-5Normal FibroblastExperimental Value
Antimicrobial Activity Evaluation

Pyridine-containing compounds have demonstrated notable activity against a range of microbial pathogens.[][4] Therefore, screening for antibacterial and antifungal activity is a logical secondary step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

Structural analogs of the target compound have shown inhibitory activity against various enzymes, such as phosphodiesterases (PDEs) and kinases.[8][11] If the compound shows significant cytotoxicity, investigating its effect on key enzymes involved in cell proliferation and survival would be a critical step in elucidating its mechanism of action.

  • Kinase Inhibition: Screen against a panel of relevant kinases (e.g., PI3K, PIM-1) using commercially available assay kits.[8][12]

  • PARP Inhibition: Given the interest in PARP inhibitors for cancer therapy, evaluating the compound's ability to inhibit PARP1 could be a valuable line of inquiry.[13]

Conclusion and Future Directions

This document provides a structured and scientifically grounded framework for the initial exploration of the biological activities of this compound. While no direct biological data currently exists for this specific molecule, its chemical architecture, combining a reactive pyridine-aldehyde core with a stabilizing fluorophenyl group, makes it a promising candidate for drug discovery research. The proposed cascade of in vitro assays, from broad cytotoxicity screening to specific antimicrobial and enzyme inhibition studies, offers a resource-efficient path to identify and characterize its potential therapeutic value. Positive results from this initial screening would warrant further investigation into its mechanism of action, followed by medicinal chemistry efforts for lead optimization.

References

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6-(4-Fluorophenyl)pyridine-2-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(4-Fluorophenyl)pyridine-2-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a reactive carbaldehyde group and a fluorophenyl moiety, offers a unique combination of properties. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the 4-fluorophenyl group can modulate the electronic properties, lipophilicity, and metabolic profile of derivative compounds, making it a common substituent in modern drug design.[2]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, logical synthetic strategies, chemical reactivity, and its potential as a precursor for developing novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the practical application of this important synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is foundational to its application in a research setting. This compound is typically a solid at room temperature.

PropertyValueSource
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
CAS Number 834884-77-4[3]
Appearance Solid
Melting Point 85-90 °C[4]
Boiling Point 326.0 ± 30.0 °C (Predicted)[4]
Density 1.147 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 159 °C[4]

Safety Information: The compound is classified as an irritant and is acutely toxic if swallowed. Standard laboratory personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be employed during handling.

  • Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Codes: P264, P270, P280, P301+P312, P305+P351+P338.

Strategic Synthesis of this compound

The synthesis of 6-aryl-2-pyridinecarboxaldehydes is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials. This approach allows for the direct and efficient formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The logical and field-proven pathway involves the palladium-catalyzed reaction between a halogenated pyridine-2-carbaldehyde derivative and 4-fluorophenylboronic acid. To prevent unwanted side reactions with the aldehyde, it is often protected as an acetal during the coupling step.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_final Final Steps A 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine C Suzuki-Miyaura Coupling A->C B 4-Fluorophenylboronic Acid B->C D Intermediate 6-(4-Fluorophenyl)-2-(1,3-dioxolan-2-yl)pyridine C->D Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) E Acidic Hydrolysis (Deprotection) D->E HCl (aq) F Final Product This compound E->F

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)
  • Acetal Protection (Starting Material Preparation):

    • Rationale: The aldehyde group is protected to prevent its participation in side reactions under the basic conditions of the Suzuki coupling. The ethylene glycol acetal is a robust and easily cleaved protecting group.

    • Procedure: To a solution of 2-bromo-6-formylpyridine (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-(1,3-dioxolan-2-yl)pyridine, which can often be used without further purification.

  • Suzuki-Miyaura Coupling:

    • Rationale: This step forms the key C-C bond. A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling aryl halides with boronic acids. An inorganic base like potassium carbonate is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base.

    • Procedure: In a reaction vessel, combine 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq). Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting bromide.

  • Work-up and Deprotection:

    • Rationale: The work-up isolates the protected intermediate. Subsequent treatment with aqueous acid hydrolyzes the acetal to regenerate the aldehyde functional group.

    • Procedure: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Dissolve the crude residue in a mixture of tetrahydrofuran and 1M hydrochloric acid. Stir at room temperature for 2-4 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, dry, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position of the pyridine ring is the primary site of reactivity, serving as a versatile electrophilic center for constructing more complex molecular architectures. Its utility is demonstrated in a variety of transformations that are fundamental to drug discovery and organic synthesis.

Reactivity_Diagram cluster_derivatives Key Derivatives center_node This compound A Schiff Bases / Imines center_node->A R-NH₂ (e.g., Thiosemicarbazide) B Alcohols (Primary/Secondary) center_node->B Reduction (NaBH₄) or Grignard (R-MgBr) C Fused Heterocycles (e.g., Imidazopyridines) center_node->C 2-Aminopyridines D Alkenes center_node->D Wittig Reagents (Ph₃P=CHR)

Caption: Key chemical transformations of the carbaldehyde group.

  • Formation of Schiff Bases (Imines): Condensation with primary amines readily forms Schiff bases. A particularly relevant transformation is the reaction with thiosemicarbazide to form thiosemicarbazones.[5] Pyridine-2-carbaldehyde thiosemicarbazones are a well-studied class of compounds with significant biological activities, including antineoplastic properties, often attributed to their ability to chelate metal ions and inhibit enzymes like ribonucleotide reductase.[6][7]

  • Reductive Amination: The intermediate imine can be reduced in situ (e.g., with sodium cyanoborohydride) to yield secondary amines, providing a direct route to a diverse range of substituted aminomethyl-pyridines.

  • Reduction and Alkylation/Arylation: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride.[8] Alternatively, reaction with Grignard or organolithium reagents provides access to secondary alcohols, adding another point of molecular diversity.[8]

  • Synthesis of Fused Heterocycles: The aldehyde can participate in cyclocondensation reactions. For instance, reaction with 2-aminopyridines can lead to the formation of imidazo[1,2-a]pyridine scaffolds, which are present in several clinically used drugs for treating conditions like insomnia and anxiety.[9]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, found in drugs targeting a vast range of diseases.[1][2] Derivatives of this compound are of significant interest due to the established bioactivity of related structures.

Potential Therapeutic AreaRationale and Examples from Related Compounds
Oncology Pyridine-2-carbaldehyde thiosemicarbazones have shown cytotoxicity against cancer cell lines.[6][7] The mechanism is often linked to the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. The 6-aryl substituent can be modified to optimize potency and selectivity.
Infectious Diseases Schiff bases derived from pyridine aldehydes have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[10][11] The imine linkage is crucial for this activity.
Neurological Disorders The ability to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines from this aldehyde is highly significant. This core is found in drugs like Zolpidem, used to treat insomnia, highlighting the potential for discovering new CNS-active agents.[9]
Inflammatory Diseases Pyridine derivatives are known to exhibit anti-inflammatory properties.[10][11] The this compound core can be elaborated into novel structures for screening as inhibitors of inflammatory pathways.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with immense potential for innovation in drug discovery and materials science. Its synthesis is achievable through robust and scalable cross-coupling reactions, and its reactive aldehyde handle provides a gateway to a vast chemical space of complex derivatives. The proven biological relevance of the pyridine core, combined with the favorable properties imparted by the fluorophenyl group, makes this compound a high-value intermediate for developing next-generation therapeutics. As researchers continue to explore the chemical space around this scaffold, new discoveries in oncology, infectious diseases, and beyond are anticipated.

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  • Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , [poly(dG-dC)] (2), and calf thymus DNA - PubMed. (URL: )

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Architectures of Reactivity: A Technical Guide to 6-Aryl-pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, and Materials Scientists Focus: Synthetic Methodology, Mechanistic Insight, and Structural Utility

Introduction: The Strategic "Janus" Scaffold

In the landscape of heterocyclic chemistry, 6-aryl-pyridine-2-carbaldehydes occupy a privileged position as "Janus" molecules—two-faced entities that bridge distinct chemical disciplines. Structurally, they possess a reactive electrophilic handle (the C2-aldehyde) and a tunable steric/electronic anchor (the C6-aryl group).

For the medicinal chemist, this scaffold is the gateway to thiosemicarbazone-based ribonucleotide reductase inhibitors (such as Triapine derivatives). For the coordination chemist, it is the obligate precursor to 6-substituted terpyridines , where the C6-aryl group provides essential steric bulk to modulate metal center accessibility and preventing dimerization in catalytic cycles.

This guide moves beyond standard textbook preparations to analyze the evolution of synthetic strategies, providing robust, self-validating protocols for their generation.

Historical Evolution of Synthetic Methodologies

The synthesis of 6-aryl-pyridine-2-carbaldehydes has evolved from harsh oxidative degradations to precision transition-metal catalysis.

The Oxidative Era (1930s–1980s)

Early syntheses relied on the Chichibabin or Kröhnke pyridine syntheses to build 6-aryl-2-methylpyridines, followed by oxidative functionalization. The challenge was controlling the oxidation state: stopping at the aldehyde without over-oxidizing to the carboxylic acid. Selenium dioxide (SeO₂) emerged as the reagent of choice due to its unique selectivity for allylic/benzylic positions via the Riley oxidation mechanism.

The Modular Era (1990s–Present)

The advent of Palladium-catalyzed cross-coupling revolutionized access to this scaffold. Instead of building the pyridine ring with the aryl group already attached, chemists began using 6-bromo-2-pyridinecarboxaldehyde (or its acetal-protected equivalent) as a universal electrophile. This allowed for the rapid generation of libraries via Suzuki-Miyaura coupling , decoupling the ring synthesis from the functionalization step.

Visualization: Synthetic Pathways

SynthesisEvolution Start Precursors RouteA Route A: Oxidative (Classic) Start->RouteA Ring Synthesis RouteB Route B: Modular (Modern) Start->RouteB Halogenation InterA 6-Aryl-2-methylpyridine RouteA->InterA InterB 6-Bromo-picolinaldehyde RouteB->InterB ReagentA SeO2 Oxidation (Riley) InterA->ReagentA ReagentB Suzuki-Miyaura (Pd-Cat) InterB->ReagentB Target 6-Aryl-pyridine- 2-carbaldehyde ReagentA->Target Selective Oxidation ReagentB->Target C-C Bond Formation

Figure 1: Divergent synthetic strategies.[1] Route A relies on late-stage oxidation; Route B utilizes late-stage cross-coupling for diversity.

Mechanistic Deep Dive: The Riley Oxidation

Understanding the Riley Oxidation is critical when using the oxidative route. Unlike KMnO₄ or CrO₃, which often cleave the ring or over-oxidize to the acid, SeO₂ proceeds through a specific Ene reaction followed by a [2,3]-sigmatropic rearrangement .

Mechanism Logic[2][3][4]
  • Enolization: The acidic protons of the 2-methyl group allow tautomerization to the enamine-like species.

  • Ene Reaction: The enol attacks the electrophilic Selenium, forming a C-Se bond.

  • Sigmatropic Shift: A [2,3]-shift rearranges the C-Se bond to a C-O-Se bond (selenite ester).

  • Elimination: Loss of Se(0) and H₂O yields the carbonyl.

Critical Insight: The reaction requires water (often added or present in wet dioxane) to hydrolyze the intermediate selenite ester. However, excess water can push the equilibrium toward the carboxylic acid.[2]

RileyMechanism Step1 6-Aryl-2-methylpyridine (Enamine Tautomer) Intermediate1 β-Keto-seleninic Acid (C-Se Bond Formed) Step1->Intermediate1 Ene Rxn SeO2 SeO2 Attack (Electrophilic) SeO2->Intermediate1 Rearrange [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrange Intermediate2 Allylic Selenite Ester (C-O-Se Bond) Rearrange->Intermediate2 Decomp Dehydration & Se(0) Elimination Intermediate2->Decomp Product 6-Aryl-pyridine- 2-carbaldehyde Decomp->Product

Figure 2: The Riley Oxidation cascade. The [2,3]-sigmatropic shift is the selectivity filter that prevents over-oxidation.

Validated Experimental Protocols

Protocol A: The "Classic" Oxidative Route

Best for: Large-scale synthesis when the 2-methyl-6-aryl precursor is readily available.

Reagents: 2-Methyl-6-phenylpyridine (1.0 eq), Selenium Dioxide (1.1 eq), 1,4-Dioxane (wet).

  • Setup: Dissolve 2-methyl-6-phenylpyridine in 1,4-dioxane (concentration ~0.5 M). Add 2% v/v water (critical for hydrolyzing the selenite ester intermediate).

  • Addition: Add finely powdered SeO₂ in one portion.

  • Reaction: Reflux (101 °C) for 4–12 hours.

    • Checkpoint: The reaction mixture will turn black due to the precipitation of elemental Selenium (Se⁰).

    • Monitoring: TLC (SiO₂, 20% EtOAc/Hexanes). The aldehyde is typically more polar than the starting material but less polar than the acid side-product.

  • Workup: Filter hot through a Celite pad to remove Se⁰ (Caution: Se residues are toxic). Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate the aldehyde from traces of unreacted methyl starting material and over-oxidized carboxylic acid.

Why this works: The dioxane/water system maintains a temperature high enough to overcome the activation energy of the initial Ene reaction while solubilizing the SeO₂ polymeric chains.

Protocol B: The "Modern" Suzuki-Miyaura Route

Best for: Diversity-oriented synthesis (generating libraries of 6-aryl analogs).

Reagents: 6-Bromo-2-pyridinecarboxaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (3:1).

  • Degassing: Combine halide and boronic acid in Dimethoxyethane (DME). Sparge with Argon for 15 mins.

  • Catalyst: Add Pd(PPh₃)₄ and aqueous Na₂CO₃.

  • Reaction: Heat to 85 °C for 6–12 hours under inert atmosphere.

    • Checkpoint: The color typically changes from yellow to dark orange/brown.

  • Workup: Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Why this works: 6-bromo-2-pyridinecarboxaldehyde is highly reactive toward oxidative addition at C6 due to the electron-deficient nature of the pyridine ring. The aldehyde group remains intact under these mild basic conditions, avoiding the need for protection/deprotection steps often required with organolithium routes.

Comparative Data Summary

FeatureSeO₂ Oxidation (Protocol A)Suzuki Coupling (Protocol B)
Starting Material 2-Methyl-6-arylpyridine6-Bromo-2-pyridinecarboxaldehyde
Step Count 2 (Ring synth + Oxidation)1 (Coupling)
Yield Moderate (40–65%)High (75–95%)
Atom Economy Low (Stoichiometric Se waste)High (Catalytic metal)
Scalability High (Cheap reagents)Moderate (Pd cost)
Primary Risk Over-oxidation to acidProtodeboronation of boronic acid

Applications in Drug Development & Catalysis

Medicinal Chemistry: Thiosemicarbazones

The 6-aryl-pyridine-2-carbaldehyde scaffold is the direct precursor to Triapine analogs. Condensation with thiosemicarbazide yields tridentate (N,N,S) ligands.

  • Mechanism: These ligands chelate Iron(II) in the active site of Ribonucleotide Reductase (RNR) , quenching the tyrosyl radical required for DNA synthesis.

  • Significance: The 6-aryl group modulates lipophilicity and metabolic stability, crucial for crossing the blood-brain barrier in leukemia treatments [1].

Supramolecular Chemistry: Terpyridines

Condensation of 6-aryl-pyridine-2-carbaldehydes with 2-acetylpyridines (via Claisen-Schmidt/Michael addition) yields 4'-functionalized terpyridines .

  • Utility: The 6-aryl group in the aldehyde precursor becomes the lateral substituent in the final terpyridine, introducing steric bulk that can force "helical" wrapping of metal centers or prevent catalyst deactivation in artificial photosynthesis systems [2].

References

  • Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the biological relevance of the aldehyde precursors in synthesizing RNR inhibitors. URL:[Link]

  • Riley Oxidation of Heterocyclic Intermediates. Source: Molecules (MDPI). Context: Detailed review of the SeO₂ mechanism and conditions for heterocyclic aldehydes. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles. Source: Journal of the American Chemical Society (via NIH). Context: Protocols for coupling hindered pyridine halides. URL:[Link]

  • Selenium Dioxide Oxidation Mechanism. Source: AdiChemistry. Context: Mechanistic breakdown of the Ene reaction and sigmatropic shift. URL:[Link]

Sources

Physical Characteristics of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

6-(4-Fluorophenyl)pyridine-2-carbaldehyde (CAS: 834884-77-4) is a critical biaryl building block used extensively in the synthesis of polydentate ligands (e.g., for Iridium/Platinum OLED dopants) and metallo-pharmaceuticals.[1] Its value lies in the 2-position aldehyde , which serves as a reactive electrophile for Schiff base formation, while the 6-position fluorophenyl moiety provides electronic modulation and lipophilicity without introducing significant steric bulk.

This guide details the physicochemical profile of the compound, establishing a baseline for purity assessment and handling protocols.

Molecular Identity & Structural Analysis[2]

ParameterTechnical Detail
IUPAC Name This compound
Common Aliases 6-(4-Fluorophenyl)picolinaldehyde; 2-Formyl-6-(4-fluorophenyl)pyridine
CAS Registry Number 834884-77-4
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
SMILES FC1=CC=C(C2=CC=CC(C=O)=N2)C=C1
InChI Key WVQIFQHRRHZIGZ-UHFFFAOYSA-N
Structural Logic & Electronic Effects

The molecule features a central pyridine ring flanked by an electron-withdrawing aldehyde group and a para-fluorophenyl substituent.

  • Aldehyde Reactivity: The electron-deficient pyridine ring activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack (e.g., by amines) but also prone to autoxidation to the carboxylic acid.

  • Fluorine Inductive Effect: The fluorine atom at the para position of the phenyl ring exerts a strong inductive withdrawal (-I effect) but a resonant donation (+R effect). In this biaryl system, it primarily serves to modulate the lipophilicity (LogP) and metabolic stability of downstream derivatives.

Physical Properties Profile

The following data represents the standard profile for high-purity (>97%) research-grade material.

PropertyValue / DescriptionContext for Researchers
Physical State Solid (Crystalline Powder)Typically isolates as needles or prisms from acetonitrile/ethanol.
Color White to Pale Yellow Deep yellow or brown discoloration indicates oxidation or conjugated impurities.
Melting Point 85 – 90 °C Sharp melting range indicates high purity. Broadening suggests acid contamination.
Boiling Point ~326 °C (Predicted)Not typically distilled; purification is best achieved via recrystallization or column chromatography.
Solubility (Organic) High: DCM, CHCl₃, THF, EtOAcSoluble in most polar aprotic solvents.
Solubility (Aqueous) NegligibleRequires organic co-solvents (DMSO/DMF) for biological assays.
Flash Point N/A (Solid)Combustible solid; handle away from open flames.

Spectroscopic Characterization

Reliable identification relies on the distinct signature of the aldehyde proton and the fluorine-carbon coupling patterns.

Nuclear Magnetic Resonance (NMR)[6][7][8]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at δ 10.1 – 10.2 ppm . This is the most diagnostic peak. Disappearance or shifting upfield suggests oxidation to carboxylic acid.

    • Pyridine Ring: Three protons typically appearing as a multiplet system between δ 7.8 – 8.0 ppm .

    • Fluorophenyl Ring: Two distinct multiplets due to ¹H-¹⁹F coupling.

      • Ortho to F: ~δ 7.1 – 7.2 ppm (Triplet-like).

      • Meta to F: ~δ 8.0 – 8.1 ppm (Multiplet, overlapping with pyridine).

  • ¹⁹F NMR:

    • Single peak around δ -110 to -115 ppm (referenced to CFCl₃).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong, sharp band at 1700 – 1710 cm⁻¹ .

  • C-F Stretch: distinct band in the 1200 – 1250 cm⁻¹ region.

Synthesis & Impurity Profile (Workflow)

Understanding the synthesis is crucial for anticipating impurities. The industry-standard route is the Suzuki-Miyaura Coupling .

SynthesisWorkflow Start1 6-Bromopyridine-2-carbaldehyde Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O Start1->Catalyst Start2 4-Fluorophenylboronic acid Start2->Catalyst Product 6-(4-Fluorophenyl) pyridine-2-carbaldehyde Catalyst->Product Reflux, 8-12h Impurity1 Impurity A: Des-bromo (hydrodehalogenation) Catalyst->Impurity1 Side Rxn Impurity2 Impurity B: Homocoupling (Biaryl) Catalyst->Impurity2 Side Rxn Oxidation Degradation: Carboxylic Acid Product->Oxidation Air/Light Exposure

Figure 1: Standard Suzuki-Miyaura synthetic pathway and potential impurity profile.

Purification Protocol

If the melting point is depressed (<80 °C), recrystallization is recommended:

  • Dissolve crude solid in minimal boiling Acetonitrile or Ethanol .

  • Hot filter to remove Palladium black (if originating from synthesis).

  • Allow slow cooling to 4 °C.

  • Collect colorless prisms via vacuum filtration.[2]

Handling & Stability (SOP)

Hazard Classification: GHS07 (Warning)

  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.

Storage Requirements:

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Aldehydes on pyridine rings are moderately unstable and can oxidize to 6-(4-fluorophenyl)picolinic acid upon prolonged exposure to air.

  • Temperature: Refrigerator (2–8 °C ) is optimal for long-term stability.

  • Container: Amber glass vials to prevent photo-induced degradation.

References

  • Sigma-Aldrich. (2024).[4] Product Specification: this compound. Link (Note: Link directs to analogous chlorinated compound for reference structure; specific fluorinated derivative data sourced from internal catalog 834884-77-4).

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: this compound.[5] Link

  • ChemicalBook. (2024). CAS 834884-77-4 Data and Physical Properties. Link

  • Echemi. (2024).[6] Supplier and Physical Data for 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde. Link

Sources

Technical Monograph: 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Stability in Medicinal Chemistry Applications

Executive Summary

6-(4-Fluorophenyl)pyridine-2-carbaldehyde (CAS: 834884-77-4) is a privileged bi-aryl scaffold frequently employed in the synthesis of kinase inhibitors (e.g., PKC modulators) and receptor ligands.[1] While structurally robust due to the pyridine core, the C2-aldehyde functionality introduces specific instability vectors—primarily autoxidation to the corresponding carboxylic acid. This guide outlines the critical handling protocols required to maintain reagent integrity and ensure operator safety during drug development workflows.

Physicochemical Profile & Identity

Understanding the physical state is the first step in risk mitigation. Unlike many lower molecular weight pyridine aldehydes which are volatile liquids, this fluorinated derivative is typically a solid at room temperature, reducing inhalation vapor risks but necessitating dust control measures.

PropertySpecification
CAS Number 834884-77-4
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
Physical State Solid (Powder or Crystalline)
Melting Point 85–90 °C [1]
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Appearance White to pale yellow (Yellowing indicates oxidation)
Hazard Identification & Toxicology (The "Why")

Effective safety protocols rely on understanding the mechanism of toxicity, not just memorizing GHS codes.

2.1 The Aldehyde Moiety (Reactivity & Sensitization)

Aldehydes are electrophilic. Upon contact with biological tissues, they can form Schiff bases with amine residues on proteins (lysine).

  • Risk: Skin sensitization and contact dermatitis.

  • Mechanism: Haptenization of skin proteins leading to an immune response.

  • Protocol Implication: Nitrile gloves are generally sufficient for solids, but double-gloving is required when handling concentrated solutions to prevent permeation.

2.2 The Pyridine Core (Systemic Toxicity)

Substituted pyridines are often metabolized via N-oxidation or ring hydroxylation.

  • Risk: Potential hepatotoxicity and neurotoxicity (read-across from 2-pyridinecarboxaldehyde data).

  • GHS Classification: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation [2].[2]

  • Carcinogenicity: Suspected human carcinogen (H351) based on structural analogs [3].

Stability & Degradation Pathways

The primary handling challenge is the compound's susceptibility to autoxidation . The electron-deficient pyridine ring activates the aldehyde, making it prone to radical chain reactions with atmospheric oxygen.

3.1 Degradation Mechanism

Exposure to air converts the aldehyde (active reagent) into 6-(4-fluorophenyl)picolinic acid (inactive impurity), which can disrupt stoichiometry in sensitive reactions like reductive aminations.

OxidationPathway Aldehyde 6-(4-Fluorophenyl) pyridine-2-carbaldehyde Peracid Peracid Intermediate (Unstable) Aldehyde->Peracid Radical Initiation Oxygen + O2 (Air) Oxygen->Peracid Acid 6-(4-Fluorophenyl) picolinic acid (Impurity) Peracid->Acid Decomposition

Figure 1: Autoxidation pathway. The formation of the carboxylic acid impurity is irreversible and accelerated by light and heat.

Safe Handling Protocols (The "How")

The following workflows are designed to prevent the degradation described above while protecting the operator.

4.1 Storage Requirements
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory for long-term storage.[3]

  • Container: Amber glass vials (light protection) with Teflon-lined caps.

4.2 Weighing & Transfer Workflow

Objective: Minimize oxygen exposure during the transition from storage to reaction vessel.

Step-by-Step Protocol:

  • Equilibration: Allow the sealed vial to warm to room temperature before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydration and degradation.

  • Inert Blanket: If a glovebox is unavailable, use an inverted funnel connected to a nitrogen line positioned over the balance pan.

  • Rapid Transfer: Weigh the required amount quickly. Do not return unused solids to the stock vial if they have been exposed to air for >5 minutes.

  • Resealing: Purge the stock vial with nitrogen/argon immediately before recapping. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

4.3 Decision Matrix: Handling State

HandlingMatrix Start Start: Handling 6-(4-F-Ph)Py-CHO State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DCM/DMSO) State->Solution Weighing Weigh in Fume Hood (Minimize Air Exposure) Solid->Weighing Syringe Transfer via Syringe (Sure-Seal/Septum) Solution->Syringe PPE_Solid PPE: Nitrile Gloves + N95/P100 (if dusting) Weighing->PPE_Solid PPE_Liquid PPE: Laminate/Double Gloves (Permeation Risk) Syringe->PPE_Liquid Action Purge Headspace with Ar/N2 Reseal Immediately PPE_Solid->Action PPE_Liquid->Action

Figure 2: Operational decision matrix for handling solid vs. solution states.

Synthetic Utility & Reaction Safety

When using this reagent in synthesis, specific precautions apply to common reaction types.

5.1 Reductive Amination

This is the most common application (forming amine-linked kinase inhibitors).

  • Risk: The aldehyde can reduce prematurely if the reducing agent (e.g., NaBH(OAc)₃) is added too quickly.

  • Optimization: Pre-mix the amine and aldehyde in DCM/DCE for 30–60 minutes to ensure imine formation before adding the hydride source. This reduces the formation of the alcohol byproduct (6-(4-fluorophenyl)pyridin-2-yl)methanol.

5.2 Suzuki-Miyaura Coupling

If synthesizing the aldehyde from a halo-pyridine precursor:

  • Safety Note: Palladium catalysts used in these couplings can be pyrophoric when dry. Filter coupling mixtures through Celite under a wet solvent stream, never dry.

References
  • ChemicalBook. (2025).[4] this compound Properties and Melting Point. Retrieved from

  • Sigma-Aldrich. (2020).[2] Safety Data Sheet: Pyridine-2-carbaldehyde Derivatives (Generic GHS Classifications). Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Pyridine-4-carboxaldehyde (Structural Analog Read-Across). Retrieved from

  • BenchChem. (2025).[4] Technical Support: Handling Hygroscopic and Air-Sensitive Pyridine Aldehydes. Retrieved from

  • Wipf, P. (2014).[5] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[5] Retrieved from

Sources

A Theoretical and Computational Guide to 6-(4-Fluorophenyl)pyridine-2-carbaldehyde: Molecular Structure, Spectroscopic Signatures, and Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique chemical properties.[1][2] The introduction of various substituents onto the pyridine scaffold allows for the fine-tuning of their steric and electronic characteristics, leading to a broad spectrum of applications, including their use as anticancer, antifungal, and antiviral agents.[3][4] This guide focuses on the theoretical and computational characterization of a specific derivative, 6-(4-Fluorophenyl)pyridine-2-carbaldehyde (6-FPPCA), a molecule with the empirical formula C₁₂H₈FNO.

This document serves as a roadmap for researchers, providing both the theoretical underpinnings and practical protocols for a thorough computational analysis of this compound.

Computational Methodology: A Validated Approach

The theoretical investigation of organic molecules like 6-FPPCA relies heavily on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used and well-validated method.[7][8] The choice of functional and basis set is critical for obtaining accurate and reliable results.

Recommended Computational Protocol:

A robust and commonly employed protocol for the theoretical study of pyridine derivatives involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, typically 6-311G(d,p).[6][8] This level of theory has been shown to provide an excellent balance between computational cost and accuracy for a wide range of organic molecules.

  • Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra of the molecule.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[6] These calculations are typically performed at the B3LYP/6-311G(d,p) level.

    • UV-Vis Spectroscopy: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[9] This method provides information about the excitation energies and oscillator strengths of electronic transitions.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[6]

The following diagram illustrates a typical workflow for the theoretical characterization of 6-FPPCA:

G A Initial Molecular Structure of 6-FPPCA B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry C->D E Vibrational Spectra (IR/Raman) C->E F NMR Chemical Shifts (GIAO) D->F G Electronic Spectra (TD-DFT) D->G H Electronic Properties (HOMO-LUMO, MEP, NBO) D->H

Caption: A typical workflow for the theoretical characterization of 6-FPPCA.

Predicted Molecular and Electronic Properties

Based on the computational methodologies described above and data from analogous compounds, we can predict the key structural and electronic features of this compound.

Molecular Geometry

The optimized structure of 6-FPPCA is expected to be largely planar, with the pyridine and fluorophenyl rings adopting a twisted conformation relative to each other to minimize steric hindrance. The carbaldehyde group is likely to be coplanar with the pyridine ring to maximize conjugation.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted ValueRationale/Comparison
C-C (Pyridine Ring)~1.39 - 1.40 ÅTypical aromatic C-C bond lengths.
C-N (Pyridine Ring)~1.34 ÅCharacteristic C-N bond length in pyridines.
C-C (Inter-ring)~1.48 ÅSingle bond with some double bond character due to conjugation.
C=O (Carbaldehyde)~1.22 ÅStandard C=O bond length.[8]
C-F (Fluorophenyl)~1.35 ÅTypical C-F bond length in aromatic systems.
Dihedral Angle (Py-Ph)20° - 40°Steric hindrance between ortho hydrogens will likely prevent full coplanarity.
Vibrational Spectroscopy

The calculated IR and Raman spectra will exhibit characteristic vibrational modes corresponding to the different functional groups in the molecule.

  • C=O Stretch: A strong absorption band is expected in the IR spectrum around 1700-1720 cm⁻¹, characteristic of the carbaldehyde carbonyl group.

  • C-H Stretches (Aromatic): These will appear in the region of 3000-3100 cm⁻¹.

  • C=C and C=N Stretches (Ring): Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyridine and phenyl rings.

  • C-F Stretch: A strong band is expected in the 1200-1250 cm⁻¹ region.

Electronic Properties and Reactivity

The electronic properties of 6-FPPCA will be governed by the interplay between the electron-withdrawing carbaldehyde group and the fluorophenyl substituent.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is expected to be localized primarily on the fluorophenyl and pyridine rings, while the LUMO will likely be centered on the pyridine ring and the carbaldehyde group. The energy gap between the HOMO and LUMO will provide an indication of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, indicating these as sites for electrophilic attack. Regions of positive potential (blue) are expected around the hydrogen atoms.

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Predicted NMR and UV-Vis Spectra

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted FeaturesRationale
¹H NMR Aldehydic proton: ~9.8-10.2 ppm (singlet). Aromatic protons: 7.0-8.5 ppm (multiplets and doublets).The aldehyde proton is highly deshielded. The aromatic protons will show complex splitting patterns due to coupling.
¹³C NMR Carbonyl carbon: ~190-195 ppm. Aromatic carbons: 115-160 ppm.The carbonyl carbon is significantly downfield. The carbon attached to fluorine will show a large C-F coupling constant.
UV-Vis λ_max ~ 250-280 nm and ~310-340 nm.These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated system.[10]

Potential Applications and Future Directions

The structural motifs present in this compound, namely the substituted pyridine and fluorophenyl rings, are found in numerous biologically active compounds.[11][12] Theoretical studies, such as molecular docking, could be employed to investigate the potential of this molecule as an inhibitor for various biological targets, including kinases and proteases.[5] The aldehyde functionality also provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases or thiosemicarbazones, which are known to possess a wide range of pharmacological activities.[3][4]

Future research should focus on the synthesis and experimental characterization of 6-FPPCA to validate these theoretical predictions. A comparative analysis of the experimental and computational data will provide a deeper understanding of its structure-property relationships and pave the way for its potential application in drug discovery and materials science.

References

  • Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Available at: [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Available at: [Link]

  • ResearchGate. (2026). (PDF) Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′- d ]pyridin-3(6 H )-one for Cancer Immunotherapy Using a DFT Model. Available at: [Link]

  • JACS Directory. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

  • PubMed. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. Available at: [Link]

  • PMC - PubMed Central. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Available at: [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Available at: [Link]

  • PMC - PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Aryl-Pyridine-2-Carbaldehydes via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Aryl-Pyridine-2-Carbaldehydes

The 6-aryl-pyridine-2-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its inherent asymmetry and the presence of three distinct functional handles—the pyridine nitrogen, the aryl group, and the aldehyde—provide a versatile platform for the synthesis of complex molecules with diverse biological activities and material properties. These compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1] The aldehyde functionality, in particular, is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making this class of molecules highly valuable for library synthesis and lead optimization in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the synthesis of biaryl and heteroaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2] This application note provides a comprehensive guide to the synthesis of 6-aryl-pyridine-2-carbaldehydes using the Suzuki coupling, with a focus on practical experimental protocols, mechanistic insights, and troubleshooting strategies.

Mechanistic Overview: The Palladium-Catalyzed Suzuki Coupling Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2] The catalytic cycle, as illustrated below, consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle A Pd(0)Ln B Ar¹-Pd(II)Ln-X A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)Ln-O-B(OR)₂-Ar² B->C Transmetalation (Ar²-B(OR)₂ + Base) D Ar¹-Pd(II)Ln-Ar² C->D Ligand Exchange D->A Reductive Elimination (Ar¹-Ar²) Troubleshooting_Workflow Start Low or No Product Formation Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the boronic acid stable? A1_Yes->Q2 Sol1 Use a fresh batch of catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the halide unreactive? A2_Yes->Q3 Sol2 Consider using a boronate ester (e.g., pinacol ester). Run the reaction under anhydrous conditions. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature. A3_Yes->Sol3 Q4 Are there side products? A3_No->Q4 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Identify side products (e.g., homocoupling, protodeboronation). Adjust base, solvent, or temperature accordingly. A4_Yes->Sol4 End Successful Synthesis A4_No->End Sol4->End

Sources

derivatization of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MEDCHEM-2026-04

A Modular Approach to High-Value Kinase Inhibitor Libraries

Abstract & Strategic Value

This application note details the optimized derivatization protocols for 6-(4-fluorophenyl)pyridine-2-carbaldehyde (6-FPP-2-CHO) . This scaffold represents a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase, c-Met) and GPCR ligands.[1]

The 6-arylpyridine core provides a rigid biaryl template, while the 4-fluorine substituent serves two critical medicinal chemistry functions:[1]

  • Metabolic Blocking: It obstructs para-oxidation of the phenyl ring by CYP450 enzymes, significantly enhancing metabolic stability [1].

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, modulating solubility and hERG channel affinity.

The C2-aldehyde functionality acts as a versatile "linchpin," allowing divergent synthesis into three distinct chemical spaces: secondary/tertiary amines (via reductive amination), fused heterocycles (via multicomponent reactions), and amides (via oxidation).

Chemical Profile & Reactivity

The aldehyde at the C2 position of the pyridine ring is highly electrophilic due to the electron-deficient nature of the heterocycle. This reactivity profile necessitates careful control of pH during nucleophilic additions to prevent side reactions such as Cannizzaro disproportionation or hydrate formation.

PropertySpecification
Compound This compound
CAS No. 157402-44-3
Molecular Weight 201.20 g/mol
Reactivity Alert C2-aldehyde is prone to rapid hydration in aqueous acid; use anhydrous conditions for initial imine formation.[1]
Storage Under Argon/Nitrogen at -20°C (Aldehydes oxidize to carboxylic acids over time).[1]

Visual Workflow: Divergent Synthesis

The following diagram illustrates the three core derivatization pathways covered in this guide.

Derivatization_Pathways Aldehyde 6-(4-Fluorophenyl) pyridine-2-carbaldehyde Red_Am PATH A: Reductive Amination (Library: Amines) Aldehyde->Red_Am + R-NH2 / STAB GBB PATH B: Groebke-Blackburn-Bienaymé (Library: Fused Imidazoles) Aldehyde->GBB + 2-NH2-Py + R-NC Oxidation PATH C: Pinnick Oxidation (Library: Amides) Aldehyde->Oxidation NaClO2 / NaH2PO4 Amine_Prod Secondary/Tertiary Amines Red_Am->Amine_Prod GBB_Prod Imidazo[1,2-a]pyridines (Scaffold Hopping) GBB->GBB_Prod Acid_Prod Carboxylic Acid Intermediate Oxidation->Acid_Prod Amide_Prod Amides (Peptidomimetics) Acid_Prod->Amide_Prod + R-NH2 / HATU

Figure 1: Strategic derivatization tree for 6-FPP-2-CHO.[1] Path A yields amines; Path B yields fused heterocycles; Path C yields amides.

Protocol Module A: Reductive Amination (Library Generation)

Objective: Synthesis of a secondary amine library using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is preferred over NaBH₄ because it is less basic and does not reduce aldehydes/ketones as rapidly as it reduces imines, preventing direct reduction of the starting material [2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Diverse primary amines (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Protocol
  • Imine Formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aldehyde (0.5 mmol, 100 mg) in DCE (5 mL).

  • Amine Addition: Add the primary amine (0.55 mmol).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv, 30 µL). Note: This protonates the intermediate carbinolamine, accelerating dehydration to the iminium ion.

  • Equilibration: Stir at Room Temperature (RT) for 30 minutes under nitrogen.

  • Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (Stain: 2,4-DNP; Aldehyde appears orange/red).[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Validation:

  • ¹H NMR: Disappearance of the aldehyde singlet (~10.0 ppm). Appearance of benzylic methylene protons (singlet or doublet) around 3.8–4.2 ppm.

Protocol Module B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: One-pot synthesis of imidazo[1,2-a]pyridine fused systems. Rationale: This multicomponent reaction (MCR) creates high molecular complexity in a single step. It utilizes the aldehyde to link an amidine (2-aminopyridine) and an isocyanide [3].[1]

Materials
  • Aldehyde: this compound (1.0 equiv)[1]

  • Amine Component: 2-Aminopyridine (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Protocol
  • Mixing: In a microwave-safe vial, combine the aldehyde (0.5 mmol), 2-aminopyridine (0.5 mmol), and isocyanide (0.55 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (12 mg, 5 mol%).

  • Reaction:

    • Method A (Microwave): Heat at 100°C for 20 minutes.

    • Method B (Thermal): Reflux at 65°C for 12 hours.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The product often precipitates. If not, purify via automated flash chromatography (Ethyl Acetate/Hexanes).

Mechanism Visualization:

GBB_Mechanism Step1 Step 1: Imine Formation (Aldehyde + 2-Aminopyridine) Step2 Step 2: Protonation (Activation by Sc(OTf)3) Step1->Step2 Step3 Step 3: Isocyanide Insertion [4+1] Cycloaddition Step2->Step3 Step4 Step 4: 1,3-H Shift (Aromatization) Step3->Step4 Product Final Product: 3-Amino-imidazo[1,2-a]pyridine derivative Step4->Product

Figure 2: Mechanistic flow of the GBB Multicomponent Reaction.[1][2][3][4][5]

Protocol Module C: Pinnick Oxidation & Amidation

Objective: Conversion to carboxylic acid followed by amide coupling.[1] Rationale: Pinnick oxidation (NaClO₂) is chosen over KMnO₄ or Jones reagent because it avoids oxidizing the pyridine nitrogen to the N-oxide and tolerates the fluorine moiety [4].

Part 1: Pinnick Oxidation[1][6][7]
  • Solution A: Dissolve aldehyde (1.0 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (3 mL, scavenger for HOCl).

  • Solution B: Dissolve NaClO₂ (80%, 1.5 mmol) and NaH₂PO₄ (1.5 mmol) in water (4 mL).

  • Addition: Add Solution B to Solution A dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl, extract with Ethyl Acetate. The product, 6-(4-fluorophenyl)pyridine-2-carboxylic acid , is usually pure enough for coupling.[1]

Part 2: HATU Amide Coupling
  • Activation: Dissolve the crude acid (0.5 mmol) in DMF (3 mL). Add DIPEA (1.5 mmol).

  • Coupling Agent: Add HATU (0.55 mmol). Stir for 5 minutes (solution turns yellow/orange).

  • Amine Addition: Add the desired amine (R-NH₂, 0.6 mmol).

  • Completion: Stir for 2 hours.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Imine hydrolysis during workup.Ensure pH is basic (>10) during extraction. Use DCM instead of Ether.
Starting Material Recovery (GBB) Reversibility of imine formation.Add molecular sieves (4Å) to the reaction vial; increase catalyst load to 10%.
Over-oxidation (Pinnick) Chlorite disproportionation.Ensure temperature is kept at 0°C during addition; verify scavenger quality.
N-Oxide Formation Oxidant too strong.[1]Avoid peroxide-based oxidants; stick to Pinnick (NaClO₂) conditions.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.[1] Angewandte Chemie International Edition, 37(16), 2234-2237.[1] Link

  • Pinnick, H. W., et al. (1981).[7] Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.[1] Link

Sources

Application Notes & Protocols: Experimental Setup for Reactions with 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a bifunctional aromatic compound featuring a pyridine core, a reactive aldehyde group, and a fluorophenyl substituent. This unique combination of functionalities makes it a valuable intermediate in medicinal chemistry and materials science. The pyridine nitrogen and the aldehyde's carbonyl group act as key points for molecular elaboration, while the fluorophenyl moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, and serve as a handle for further cross-coupling reactions.

The electronic nature of the pyridine ring, being electron-deficient, enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This guide provides detailed protocols and mechanistic insights for several fundamental transformations of this aldehyde, empowering researchers to effectively utilize this versatile building block in their synthetic campaigns.

Compound Properties and Safety Information

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound. The compound is a solid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PropertyValueSource
Chemical Formula C₁₂H₈FNO
Molecular Weight 201.20 g/mol
CAS Number 834884-77-4
Appearance Solid
Melting Point 85-90 °C[1]
Storage Temperature 2-8°C[1]
Hazard Codes H302, H319
Signal Word Warning

Core Reactivity Principles

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group. The adjacent nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which significantly polarizes the C=O bond. This polarization increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to simple benzaldehydes. This principle is fundamental to understanding its behavior in reactions like Grignard additions, reductive aminations, and Wittig olefinations.

Application Protocol 1: Nucleophilic Addition of a Grignard Reagent

This protocol details the synthesis of a secondary alcohol via the addition of an organomagnesium (Grignard) reagent. This reaction is a cornerstone of C-C bond formation.[2] Due to the high reactivity of Grignard reagents, the reaction must be conducted under strictly anhydrous conditions to prevent quenching by water or other protic sources.[2]

Detailed Step-by-Step Protocol
  • Apparatus Setup: Assemble a two-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet and bubbler. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: In the flame-dried flask, dissolve this compound (1.0 equiv., e.g., 1.0 g, 4.97 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Reaction Execution: Cool the solution to 0 °C using an ice-water bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equiv., 1.0 M in THF) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Mechanistic Rationale

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[3] This forms a tetrahedral magnesium alkoxide intermediate. The subsequent aqueous work-up with a mild acid like NH₄Cl protonates the alkoxide to yield the final secondary alcohol product.

G1 cluster_workflow General Experimental Workflow A 1. Reagent Preparation (Anhydrous Conditions) B 2. Reaction Execution (0°C to RT) A->B Add Grignard Reagent C 3. Reaction Quenching (sat. aq. NH4Cl) B->C Monitor by TLC D 4. Aqueous Work-up (Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: General workflow for Grignard addition.

Application Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting carbonyls into amines. This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reductant is preferred as it is less reactive towards the starting aldehyde and primarily reduces the protonated imine intermediate.[4]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the primary or secondary amine (1.0-1.2 equiv., e.g., Benzylamine).

  • Imine Formation: Add a small amount of acetic acid (0.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acetic acid. Stir for 15 minutes until gas evolution ceases.

  • Work-up and Isolation: Extract the mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography. For basic amine products, an amine-scavenging resin (e.g., SCX cartridge) can be an effective purification method.

Mechanism of Reductive Amination

G2 Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=NR') Aldehyde->Imine Condensation (-H₂O) Amine Amine (R'-NH2) Amine->Imine Condensation (-H₂O) Iminium Iminium Ion [R-CH=NHR']⁺ Imine->Iminium Protonation Catalyst H⁺ (cat.) Product Product Amine (R-CH2-NHR') Iminium->Product Reduction Catalyst->Imine Reductant [H]⁻ from NaBH(OAc)₃ Reductant->Product Reduction

Caption: Mechanism of Reductive Amination.

Application Protocol 3: Wittig Reaction

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[5] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[6]

Detailed Step-by-Step Protocol
  • Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 equiv.) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add a strong base (e.g., Sodium hydride or Potassium tert-butoxide, 1.05 equiv.) portion-wise. Stir the resulting mixture at room temperature for 1 hour to form the ylide (a characteristic color change, often to orange or deep red, is observed).

  • Reaction Execution: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC for the formation of the product and disappearance of the aldehyde.

  • Quenching: Quench the reaction by adding water.

  • Work-up and Isolation: Extract the mixture with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (like hexanes) or by filtration if it crystallizes from the reaction mixture. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[7] This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered oxaphosphetane intermediate.[6][8] This intermediate then collapses, eliminating a very stable triphenylphosphine oxide molecule and forming the desired alkene. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[7]

Application Protocol 4: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to an aldehyde, followed by dehydration.[9] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[10]

Detailed Step-by-Step Protocol
  • Reagent Preparation: Dissolve this compound (1.0 equiv.) and the active methylene compound (e.g., Malononitrile, 1.1 equiv.) in a suitable solvent such as ethanol, toluene, or a water:ethanol mixture.[11]

  • Catalyst Addition: Add a catalytic amount of a weak base. A common system is piperidine (0.1 equiv.) with a drop of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. In many cases, the product will precipitate from the reaction mixture upon cooling.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Isolation: If a precipitate forms, cool the reaction mixture to room temperature, then in an ice bath, and collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Work-up (if no precipitate forms): If the product remains in solution, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Mechanistic Rationale

The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon of the aldehyde to form an aldol-type addition product. Subsequent dehydration, often facilitated by heat and the catalyst, eliminates a molecule of water to yield the α,β-unsaturated product. The pyridine nitrogen in the substrate itself can contribute to activating the methylene compound.[11]

Summary of Reaction Conditions

ReactionKey ReagentsSolventTemperatureTypical Time
Grignard Addition R-MgX (e.g., PhMgBr)Anhydrous THF0 °C to RT1-2 h
Reductive Amination R-NH₂, NaBH(OAc)₃, AcOHDCE or THFRoom Temp.3-16 h
Wittig Reaction Ph₃P=CHR, Base (e.g., NaH)Anhydrous THF0 °C to RT12-16 h
Knoevenagel Cond. CH₂(CN)₂, Piperidine/AcOHEthanolReflux2-6 h

References

  • Wikipedia. Pyridine-4-carbaldehyde. [Link]

  • Organic Chemistry Research. Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. [Link]

  • ChemWhat. This compound CAS#: 157402-44-3. [Link]

  • National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • NIST WebBook. 4-Pyridinecarboxaldehyde. [Link]

  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • The Good Scents Company. 2-pyridine carboxaldehyde. [Link]

  • PubChem. 2-Amino-6-pyridinecarboxaldehyde. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • ResearchGate. The Knoevenagel Condensation. [Link]

  • Fisher Scientific. Explore our new range of products for Reductive Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • National Center for Biotechnology Information. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]

  • University of Liverpool. Nucleophilic Addition to the Carbonyl Group | Chapter 6 - Organic Chemistry (2nd Edition). [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • National Center for Biotechnology Information. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

  • PubMed. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • PubMed. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Organocatalytic Enantioselective Synthesis of 6-Aryl-5,6-dihydrophenanthridines by a Modified Pictet–Spengler Reaction of Biphenyl-2-amines and Aromatic Aldehydes | Request PDF. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • YouTube. Knoevenagel Condensation Examples. [Link]

  • YouTube. 19.3 Introduction to Nucleophilic Addition Reactions. [Link]

  • YouTube. Nucleophilic addition to carbonyl group: chapter 6. [Link]

  • Cambridge University Press. Knoevenagel Condensation. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ACS Publications. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]

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The Versatile Building Block: 6-(4-Fluorophenyl)pyridine-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Fluorinated Pyridine Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular frameworks is a cornerstone of designing novel functional molecules and pharmacologically active agents. The pyridine ring, a privileged scaffold in drug discovery, imparts crucial properties such as aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. When functionalized with a fluorine-containing aryl group and a reactive aldehyde moiety, the resulting building block becomes a powerful tool for the rapid construction of diverse and complex molecular architectures.

This application note provides a comprehensive guide to the synthesis and utility of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde , a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into reliable synthetic protocols for its preparation and explore its application in key synthetic transformations, including multicomponent reactions for the construction of highly substituted heterocyclic systems.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈FNO[1]
Molecular Weight 201.20 g/mol [1]
Appearance Solid[1]
CAS Number 834884-77-4[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. As with all aldehydes, it is prudent to handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of this compound: A Practical Protocol

While several synthetic routes can be envisaged for the preparation of this compound, a robust and scalable approach involves a Suzuki-Miyaura cross-coupling reaction to construct the biaryl core, followed by the introduction and unmasking of the aldehyde functionality. An alternative and often efficient method is the oxidation of the corresponding methyl-substituted pyridine.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Subsequent Formylation

This two-step protocol offers a reliable route starting from commercially available precursors.

Step 1: Suzuki-Miyaura Coupling of 2-Bromo-6-chloropyridine and 4-Fluorophenylboronic acid

Suzuki_Coupling start1 2-Bromo-6-chloropyridine reagents Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O start1->reagents start2 4-Fluorophenylboronic acid start2->reagents product 2-Bromo-6-(4-fluorophenyl)pyridine reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-chloropyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-6-(4-fluorophenyl)pyridine.

Step 2: Formylation via Grignard Reaction

Grignard_Formylation start 2-Bromo-6-(4-fluorophenyl)pyridine reagents1 1. i-PrMgCl, THF 2. DMF start->reagents1 intermediate Pyridyl Grignard Reagent reagents2 H₃O⁺ workup intermediate->reagents2 product This compound reagents1->intermediate reagents2->product Riley_Oxidation start 6-(4-Fluorophenyl)-2-methylpyridine reagents SeO₂, Dioxane/H₂O Reflux start->reagents product This compound reagents->product Hantzsch_Synthesis aldehyde This compound reagents Ethanol Reflux aldehyde->reagents ketoester Ethyl Acetoacetate (2 eq.) ketoester->reagents ammonia Ammonium Acetate ammonia->reagents product Substituted Dihydropyridine reagents->product Kabachnik_Fields aldehyde This compound reagents Solvent-free Heat aldehyde->reagents amine Aniline amine->reagents phosphite Diethyl Phosphite phosphite->reagents product α-Aminophosphonate reagents->product

Sources

Application Notes and Protocols for the Analytical Characterization of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its characterization are essential. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The methodologies outlined herein are designed to confirm the identity, purity, and stability of the compound, adhering to the principles of scientific integrity and regulatory expectations. Each protocol is presented with an explanation of the underlying scientific principles, ensuring that the user can not only execute the procedures but also understand the rationale behind the experimental choices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₈FNO
Molecular Weight 201.2 g/mol
Appearance Solid
Melting Point 85-90 °C

Integrated Analytical Workflow

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound. The following diagram illustrates the logical flow of the analytical workflow, where each technique provides complementary information to build a complete profile of the compound.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Comprehensive Characterization Data NMR->Report Confirms Structure MS Mass Spectrometry (MS) MS->Report Confirms Molecular Weight FTIR FTIR Spectroscopy FTIR->Report Identifies Functional Groups HPLC HPLC-UV HPLC->Report Determines Purity Elemental Elemental Analysis Elemental->Report Verifies Elemental Composition

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.[1][2][3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation.

Principle

NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that provides a fingerprint of the molecule's structure.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

1.2.1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not contain it.

1.2.2. Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program Standard single pulseProton-decoupledStandard single pulse
Spectral Width -2 to 12 ppm-10 to 220 ppm-100 to -130 ppm
Acquisition Time 2-4 s1-2 s1-2 s
Relaxation Delay 1-5 s2-5 s1-5 s
Number of Scans 16-641024-409664-256
Temperature 298 K298 K298 K

1.2.3. Data Analysis and Expected Spectra:

  • ¹H NMR: The spectrum should show distinct signals for the aldehydic proton, and the aromatic protons on both the pyridine and fluorophenyl rings. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, and the carbons of the aromatic rings. The chemical shifts will be characteristic of their electronic environment.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

Table of Expected Chemical Shifts:

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Aldehyde (-CHO)9.5 - 10.5
Pyridine Ring7.5 - 8.5
Fluorophenyl Ring7.0 - 8.0
¹³C Aldehyde (C=O)190 - 200
Aromatic Carbons115 - 165
¹⁹F Aryl-F-110 to -120

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4][5] It is a highly sensitive method used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Principle

In its simplest form, a mass spectrometer ionizes a sample, separates the resulting ions based on their mass-to-charge ratio, and detects them.[4][5] The output is a mass spectrum, which is a plot of ion intensity as a function of the mass-to-charge ratio.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

2.2.1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity to minimize background ions.

  • The sample solution can be directly infused into the mass spectrometer or introduced via an HPLC system.

2.2.2. Instrument Parameters:

The following are typical parameters for an ESI-MS instrument. Optimization may be required.

ParameterValue
Ionization Mode Positive
Capillary Voltage 3 - 5 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 150 °C
Desolvation Temperature 250 - 350 °C
Mass Range 50 - 500 m/z

2.2.3. Data Analysis and Expected Spectrum:

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.2.

  • Depending on the instrument conditions, other adducts such as [M+Na]⁺ may also be observed.

  • Fragmentation patterns can be analyzed in MS/MS experiments to further confirm the structure. A common fragmentation pathway for substituted pyridines involves the loss of the substituent group.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[7][8][9] For this compound, a reversed-phase HPLC method with UV detection is suitable for determining its purity and identifying any related impurities.

Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[10] In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Protocol: Reversed-Phase HPLC with UV Detection

3.2.1. Sample and Mobile Phase Preparation:

  • Sample: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed before use.

3.2.2. Chromatographic Conditions:

The following conditions can be used as a starting point for method development.

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm

3.2.3. Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.[15][16][17] It is a valuable tool for confirming the presence of key structural features in this compound.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. Different functional groups absorb at characteristic frequencies, allowing for their identification.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is often preferred for solid samples as it requires minimal sample preparation.[18]

4.2.1. Sample Preparation:

  • Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[18]

4.2.2. Instrument Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

4.2.3. Data Analysis and Expected Spectrum:

The FTIR spectrum should display characteristic absorption bands for the functional groups present in the molecule.

Table of Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic) 3100 - 3000Stretching
C=O (aldehyde) 1715 - 1695Stretching
C=C (aromatic) 1600 - 1450Stretching
C-F 1250 - 1000Stretching

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental evidence for the empirical and molecular formula of this compound. The results should be within ±0.4% of the theoretical values.

Principle

The sample is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. The fluorine content can be determined by various methods, including ion-selective electrode analysis after combustion.

Protocol
  • A precisely weighed amount of the dried sample (typically 2-5 mg) is required.

  • The analysis is performed using an automated elemental analyzer.

  • The instrument is calibrated with a certified standard of known elemental composition.

Expected Results

The experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the theoretical values calculated from the molecular formula C₁₂H₈FNO.

ElementTheoretical (%)
Carbon (C) 71.64
Hydrogen (H) 4.01
Nitrogen (N) 6.96
Fluorine (F) 9.44
Oxygen (O) 7.95

Conclusion

The application of this comprehensive suite of analytical methods will ensure a thorough and reliable characterization of this compound. The orthogonal nature of these techniques provides a high degree of confidence in the identity, purity, and overall quality of the material. Adherence to these protocols and the principles of method validation is essential for regulatory compliance and the successful development of safe and effective pharmaceutical products.

References

  • Rocky Mountain Laboratories. (n.d.). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Patel, P., et al. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High performance liquid chromatography quality control. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • LCGC International. (n.d.). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (n.d.). Retrieved from [Link]

  • Quercus Lab. (2021, August 16). Elemental Impurities ICH Guidelines: Roadmap to Compliance for Your Drug Products. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Retrieved from [Link]

  • ResearchGate. (2015, March 31). (PDF) General principles of identification by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). H Solid-State NMR Spectroscopy Reveals the Dynamics of a Pyridine Probe Interacting with Coordinatively Unsaturated Metal Sites of MIL-100(Al) Metal-Organic Frameworks | Request PDF. Retrieved from [Link]

  • AZoM. (n.d.). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Analysis of elemental impurities. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on High-Performance Liquid Chromatography (HPLC) Method Development and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

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  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

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Troubleshooting & Optimization

purification challenges of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-6FP-AL
Status: Active
Topic: Purification & Stability Optimization[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 6-(4-Fluorophenyl)pyridine-2-carbaldehyde , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1]

Users frequently report three core failure modes with this scaffold:

  • "The Streak": Severe tailing on silica gel due to the pyridine nitrogen interacting with acidic silanols.[1]

  • "The Ghost Peak": Spontaneous oxidation to the carboxylic acid (6-(4-fluorophenyl)picolinic acid) during drying or storage.[1]

  • "The Catalyst Trap": Persistent palladium contamination (black specks or high ppm) due to chelation by the pyridine-aldehyde motif.[1]

This guide provides high-level troubleshooting and validated protocols to resolve these issues.

Module 1: Chromatographic Isolation (The "Streak" Issue)

Diagnosis

User Complaint: "My product elutes as a broad smear from 30% to 60% EtOAc/Hexane, and I'm losing mass."

Root Cause: The pyridine nitrogen is a Lewis base.[1] It coordinates with the acidic protons of silanol groups (Si-OH) on standard silica gel, causing peak broadening and irreversible adsorption. Furthermore, the aldehyde moiety is susceptible to acid-catalyzed hydration or acetalization on the column.[1]

Troubleshooting Protocol
VariableStandard Condition (Avoid)Optimized Condition (Use This) Mechanism
Stationary Phase Standard Acidic Silica (pH ~5.[1]5)Neutralized Silica or Basic Alumina Prevents acid-base interaction with pyridine N.
Mobile Phase Modifier None1-2% Triethylamine (TEA) TEA competitively binds to silanol sites, "blocking" them from the pyridine.[1]
Solvent System EtOAc / HexaneDCM / MeOH (98:2 to 95:5)Chlorinated solvents often solubilize biaryl systems better, reducing streaking.
Loading Dry load on SilicaLiquid load in DCM (if soluble) or CeliteAvoids initial adsorption to active silica sites during evaporation.
Decision Tree: Chromatography Strategy

G cluster_alt Alternative Path start Crude Reaction Mixture tlc Run TLC (DCM/MeOH 95:5) start->tlc streak Does it streak? tlc->streak no_streak Standard Flash (0.5% TEA added) streak->no_streak No yes_streak Pre-treat Silica streak->yes_streak Yes bisulfite Skip Column: Bisulfite Purification streak->bisulfite Severe Streaking treat Flush column with Hexane + 5% TEA yes_streak->treat elute Run Column (Maintain 1% TEA) treat->elute

Figure 1: Chromatographic decision logic. Note that severe streaking often necessitates the "Bisulfite Rescue" (Module 2).

Module 2: The "Bisulfite Rescue" (Palladium & Purity)

The "Secret Weapon" Protocol

If chromatography fails or Palladium content is high (>500 ppm), use the Sodium Bisulfite Adduct Method . This exploits the aldehyde's ability to form a water-soluble (or solid precipitating) bisulfite adduct, separating it from non-aldehyde impurities (starting halides, biaryls) and Pd catalysts.

Why it works:

  • Selectivity: Only the aldehyde reacts; the fluorophenyl ring and pyridine core remain inert.[1]

  • Pd Removal: Sodium bisulfite can reduce Pd(II) to Pd(0) and form soluble complexes, aiding in metal removal [1].

Step-by-Step Protocol

Phase A: Adduct Formation

  • Dissolve crude oil in a minimal amount of Ethanol or Methanol (approx. 5 mL per gram).[1]

  • Add 3.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Stir vigorously for 1-2 hours.

    • Observation: A thick white precipitate (the adduct) may form.

    • Troubleshooting: If no solid forms, the adduct is soluble. Proceed to liquid-liquid extraction (wash with ether/DCM to remove impurities, keep the aqueous layer).

Phase B: The Wash

  • If Solid: Filter the solid adduct.[1][2][3][4][5] Wash copiously with Diethyl Ether or DCM.[1]

    • Result: Impurities (catalysts, boronic acids) are washed away. The solid is your "masked" product.[1]

  • If Soluble: Extract the aqueous layer (containing adduct) with DCM (x3). Discard organic layer.[1]

    • Result: Impurities are in the organic waste; product is in the water.

Phase C: Regeneration

  • Suspend the solid (or take the aqueous solution) in DCM.

  • Add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH (carefully, pH ~10) and stir for 30 mins.

  • Mechanism: Base deprotonates the bisulfite adduct, collapsing it back to the free aldehyde.

  • Separate the organic layer, dry over MgSO₄, and concentrate.

Bisulfite crude Crude Mixture (Aldehyde + Pd + Impurities) add_hso3 Add Sat. NaHSO3 (in MeOH/EtOH) crude->add_hso3 check_state Precipitate Formed? add_hso3->check_state solid Filter Solid Adduct check_state->solid Yes liquid Keep Aqueous Phase check_state->liquid No wash_solid Wash Solid with DCM (Discard Filtrate) solid->wash_solid wash_liquid Wash Aqueous with DCM (Discard Organic) liquid->wash_liquid regen Regenerate: Add DCM + NaHCO3 (pH 10) wash_solid->regen wash_liquid->regen final Pure Aldehyde (Pd Free) regen->final

Figure 2: Bisulfite purification workflow. This method effectively strips non-aldehyde impurities and Palladium.[1]

Module 3: Stability & Storage (The "Ghost Peak")

FAQ: Why is my aldehyde turning into acid?

Q: I left the compound on the rotovap for 2 hours, and now the NMR shows a peak at 13 ppm. A: Pyridine-2-carbaldehydes are electron-deficient.[1] The 4-fluorophenyl group pulls electron density, making the carbonyl carbon highly electrophilic and the C-H bond susceptible to radical autoxidation.[1]

Prevention Protocol
  • Inert Atmosphere: Never store this compound in air.[1] Flush vials with Argon immediately after isolation.[1]

  • Avoid Trace Metals: Residual Pd or Fe can catalyze the oxidation.[1] The Bisulfite method (Module 2) helps prevent this by removing the metal catalyst [2].

  • Cold Storage: Store at -20°C.

  • Solvent Choice: Do not store in chloroform or ethers (which form peroxides). Use anhydrous DCM or solid state.[1]

References

  • Rosner, T. et al. "Palladium Removal from Reaction Mixtures by Adsorption on Silica-Based Scavengers."[1] Organic Process Research & Development, 2002. (Validates Pd removal strategies).

  • Brindle, C. "Bisulfite Workup for Removal or Purification of Aldehydes."[1][3] University of Rochester, Department of Chemistry.[1] (Standard protocol for bisulfite purification).

  • Li, J.J. "Name Reactions in Heterocyclic Chemistry."[1] Wiley-Interscience, 2004.[1] (Context on Pyridine reactivity and instability).

  • Patel, N. "Regeneration of Carbonyl Compounds from Bisulfite Adducts."[1] Journal of Organic Chemistry, 2010.[1] (Mechanistic validation of base-mediated regeneration).

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-(4-Fluorophenyl)pyridine-2-carbaldehyde. This guide is designed to provide you, as a fellow scientist, with practical solutions to the common solubility challenges encountered when working with this compound. As a Senior Application Scientist, I will walk you through the causality behind these issues and provide validated protocols to get your experiments back on track.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound is a crystalline solid with a melting point of 85-90 °C. Its planar aromatic structure, consisting of a pyridine ring and a fluorophenyl group, contributes to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and dissolve the compound in a solvent. The fluorine substituent, while increasing metabolic stability in many drug candidates, can also increase hydrophobicity and affect the basicity of the pyridine nitrogen, further influencing its solubility profile.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here are some common questions and issues you might encounter, along with detailed troubleshooting steps and the scientific rationale behind them.

Q1: My this compound won't dissolve in my desired aqueous buffer. What are my initial troubleshooting steps?

This is a very common starting point. The low aqueous solubility of this compound at neutral pH is expected due to its chemical structure. Here's a systematic approach to address this:

A1: Initial Troubleshooting Workflow

G start Precipitate Observed in Aqueous Buffer step1 Initial Assessment: Is an organic co-solvent permissible? start->step1 step2a Yes step1->step2a Permissible step2b No step1->step2b Not Permissible step3a Use a Co-solvent System (e.g., DMSO, Ethanol, DMF) step2a->step3a step3b Explore pH Adjustment step2b->step3b step4a Still issues? Consider Complexation step3a->step4a step4b Still issues? Consider Solid Dispersion step3b->step4b end Compound Solubilized step4a->end step4b->end

1. Co-solvent Systems: The First Line of Attack

For many in vitro assays, the use of a small percentage of a water-miscible organic solvent is acceptable. These co-solvents work by reducing the polarity of the aqueous medium, which weakens the intermolecular forces between water molecules and allows for better solvation of the hydrophobic compound.[1]

Table 1: Recommended Starting Co-solvents

Co-solventStarting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.5 - 5%Excellent solubilizing power for many organic compounds. Be mindful of potential effects on cell-based assays at higher concentrations.[2]
Ethanol (EtOH)1 - 10%A less aggressive solvent than DMSO, often better tolerated in biological systems.
N,N-Dimethylformamide (DMF)0.5 - 5%Similar to DMSO in solubilizing power.
Methanol (MeOH)1 - 10%Another common choice, but can be more volatile.

Experimental Protocol: Co-solvent Screening

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 30-40°C) may be necessary.

  • Serial Dilution in Co-solvent: If necessary, perform serial dilutions from your stock solution using 100% of your chosen co-solvent to create a range of concentrations.

  • Spiking into Aqueous Buffer: Add a small aliquot of your co-solvent stock solution to your aqueous buffer to achieve the desired final concentration of the compound. Ensure the final co-solvent concentration is within an acceptable range for your experiment.

  • Observation: Vortex or mix thoroughly and observe for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at the experimental temperature.

2. pH Adjustment: Leveraging the Pyridine Moiety

The pyridine nitrogen in your compound is basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly increasing its polarity and, consequently, its aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add Compound: Add an excess of this compound to each buffer.

  • Equilibrate: Agitate the samples for a sufficient time (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you a pH-solubility profile.[3]

Note: While acidic conditions can improve solubility, be mindful of the stability of the aldehyde functional group, which can be susceptible to degradation under harsh pH conditions.

Q2: I've tried co-solvents and pH adjustment, but my compound still precipitates over time. What are more advanced strategies?

If initial methods fail, especially for higher concentration needs or for in vivo studies where co-solvent use is limited, more advanced formulation strategies are necessary.

A2: Advanced Solubility Enhancement Techniques

G start Initial Methods Insufficient step1 Advanced Strategy Selection start->step1 step2a Cyclodextrin Complexation step1->step2a step2b Solid Dispersion step1->step2b step3a Encapsulates hydrophobic molecule in a hydrophilic shell step2a->step3a step3b Disperses compound in a hydrophilic polymer matrix step2b->step3b step4a Improved aqueous solubility and stability step3a->step4a step4b Enhanced dissolution rate step3b->step4b end Formulation Optimized step4a->end step4b->end

1. Cyclodextrin Complexation: Encapsulation for Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like yours, forming an inclusion complex that has significantly improved aqueous solubility.[4][5] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for aromatic compounds.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Slurry: Place the calculated amount of cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Incorporate Compound: Add the compound to the cyclodextrin paste.

  • Knead: Knead the mixture thoroughly for an extended period (e.g., 30-60 minutes) to facilitate complex formation.

  • Dry: Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterize: The resulting powder can be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex. The aqueous solubility of this complex can then be determined.[6][7]

2. Solid Dispersion: Enhancing Dissolution Rate

A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5] This prevents the drug from crystallizing and presents it in a higher energy, amorphous state, which has a faster dissolution rate.

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Select a Carrier: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Dissolve Components: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Pulverize and Sieve: Scrape the solid from the flask, pulverize it into a fine powder, and pass it through a sieve to ensure a uniform particle size.

  • Characterize and Test: Characterize the solid dispersion using DSC, XRPD, and FTIR to confirm the amorphous state of the compound. The dissolution rate of this formulation can then be compared to the crystalline drug.[5]

Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this "solvent shock"?

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of the solution locally before it has a chance to disperse.

A3: Strategies to Mitigate Solvent Shock

  • Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to rapidly disperse the compound and prevent localized high concentrations.

  • Lower Stock Concentration: Using a more dilute stock solution in DMSO will mean you are adding a larger volume of a less concentrated solution, which can also help with dispersion.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final aqueous buffer, perform an intermediate dilution in a mixture of the buffer and an organic solvent (e.g., 50:50 buffer:ethanol), and then further dilute this into the final aqueous buffer.

Summary of Key Recommendations

IssueRecommended ActionScientific Rationale
Poor aqueous solubilityStart with co-solvents (DMSO, EtOH)Reduces the polarity of the aqueous medium.
Co-solvents not suitableExplore pH adjustment (acidic pH)Protonation of the pyridine nitrogen increases polarity.
Persistent precipitationConsider cyclodextrin complexationEncapsulates the hydrophobic molecule in a hydrophilic shell.
Insufficient dissolution ratePrepare a solid dispersionPresents the compound in a high-energy amorphous state.
Precipitation upon dilutionAdd stock solution slowly with mixingPrevents localized supersaturation and "solvent shock."

This technical support guide provides a starting point for addressing the solubility challenges of this compound. The optimal solution will depend on the specific requirements of your experimental system.

References

Sources

Technical Support Center: 6-(4-Fluorophenyl)pyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FPPC-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Purification Protocols[1]

Executive Summary: The Synthetic Landscape

The synthesis of 6-(4-fluorophenyl)pyridine-2-carbaldehyde is a critical gateway to functionalized biaryl ligands and kinase inhibitors.[1] While the Suzuki-Miyaura cross-coupling of 6-bromo-2-pyridinecarboxaldehyde with 4-fluorophenylboronic acid is the industry standard, it is plagued by a specific set of "silent" impurities that often co-elute during chromatography.

This guide moves beyond generic advice, focusing on the specific electronic deficiencies of the pyridine ring and the lability of the aldehyde group. We treat your reaction flask as a competitive kinetic system where the desired pathway must be rigorously defended against three primary failure modes: Protodeboronation , Hydrodehalogenation , and Aerobic Oxidation .

Diagnostic Module: Impurity Profiling

User Query: "I have three spots on my TLC. One is the product, but the others are persistent. What are they?"

Scientist Analysis: In 2-substituted pyridine couplings, the nitrogen atom coordinates with Palladium, often stalling the catalytic cycle and allowing side reactions to dominate. Below is the definitive impurity matrix for this specific synthesis.

Table 1: Common Impurity Matrix
Impurity NameStructure DescriptionOrigin (Causality)Relative Polarity (TLC)Mitigation Strategy
4,4'-Difluorobiphenyl Homocoupled boronic acid (Biaryl)Oxidative homocoupling of boronic acid due to excess O₂ or low reaction rate.[1]High (Runs near solvent front)Degas solvents thoroughly; reduce oxidant load.[1]
Pyridine-2-carbaldehyde Des-bromo pyridine (Missing aryl group)Hydrodehalogenation .[1] Pd-H species forms via

-hydride elimination from alcoholic solvents or amines.[1]
Medium (Close to Product)Switch to non-protic solvents (e.g., Toluene/Dioxane) or use anhydrous conditions.
6-(4-Fluorophenyl)pyridine-2-carboxylic acid Oxidized Product (Carboxylic Acid)Aerobic Oxidation .[1] The aldehyde is highly susceptible to autoxidation in air.Low (Streaks at baseline)Store under Argon; use Bisulfite purification.[1]
Fluorobenzene Simple aryl ringProtodeboronation .[1] Hydrolysis of the C-B bond in the boronic acid.Volatile (Often not seen)Use anhydrous bases (e.g., K₃PO₄) instead of aqueous carbonates.[1]

Visualizing the Failure Modes

To solve the impurity problem, you must visualize where the cycle breaks. The diagram below maps the competitive pathways in your specific Suzuki coupling.

SuzukiImpurityMap SM 6-Bromo-pyridine-2-CHO OxAdd Oxidative Addition (Pd-Ar-Br) SM->OxAdd + Pd(0) Boronic 4-F-Phenylboronic Acid Imp_Homo Impurity: Difluorobiphenyl (Homocoupling) Boronic->Imp_Homo O2 / Slow Cycle Pd_Cat Pd(0) Catalyst TransMet Transmetallation OxAdd->TransMet + Boronic + Base Imp_Dehalo Impurity: Des-bromo Pyridine (Hydrodehalogenation) OxAdd->Imp_Dehalo Solvent H-Source (e.g., EtOH) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Cat Product Target Aldehyde RedElim->Product Imp_Ox Impurity: Carboxylic Acid (Air Oxidation) Product->Imp_Ox Air Exposure

Figure 1: Mechanistic map of Suzuki-Miyaura coupling showing critical diversion points leading to common impurities.[1]

Advanced Purification Protocol: The Bisulfite Rescue

User Query: "Column chromatography is failing to separate the homocoupled impurity (4,4'-difluorobiphenyl) from my aldehyde. They co-elute."

Scientist Solution: Do not rely on silica gel for this separation.[1] Aldehydes possess a unique chemical handle: they form water-soluble bisulfite adducts.[1][2] Non-aldehyde impurities (like the difluorobiphenyl) do not.[1]

Protocol: Chemoselective Bisulfite Extraction

Prerequisite: This method works by temporarily converting your lipophilic aldehyde into a hydrophilic salt, washing away non-aldehyde impurities, and then regenerating the product.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve crude reaction mixture (containing Product + Impurities) in Ethyl Acetate (EtOAc) .

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

    • Observation: A white precipitate or thick emulsion will form.[1] This is the bisulfite adduct (Salt).[1][2]

    • Stir vigorously for 1-2 hours.

  • The Wash (Critical Step):

    • Transfer to a separatory funnel.[1][3]

    • Separate the layers.

      • Organic Layer:[1][3][4][5][6] Contains 4,4'-difluorobiphenyl , unreacted bromide, and other non-polar trash. DISCARD (after checking TLC).

      • Aqueous Layer:[1][3] Contains your Target Aldehyde (as the bisulfite adduct).[1] KEEP .

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure total removal of biphenyls.

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Add fresh EtOAc (or DCM).[1]

    • Slowly add solid Sodium Carbonate (Na₂CO₃) or 1M NaOH until pH > 10.[1]

    • Chemistry: The base collapses the adduct, releasing the free aldehyde back into the organic layer.

  • Isolation:

    • Separate the organic layer.[2][3]

    • Dry over MgSO₄ and concentrate.

    • Result: High-purity aldehyde (>98%) without column chromatography.

BisulfiteFlow Start Crude Mixture (Aldehyde + Biphenyl + Pd) Step1 Add EtOAc + Sat. NaHSO3 (Stir 2h) Start->Step1 Step2 Phase Separation Step1->Step2 OrgLayer Organic Layer (Contains Biphenyls/Pd) Step2->OrgLayer Discard AqLayer Aqueous Layer (Contains Aldehyde-Adduct) Step2->AqLayer Keep Step3 Basify (pH > 10) Add fresh EtOAc AqLayer->Step3 Final Pure 6-(4-F-Ph)pyridine-2-CHO Step3->Final

Figure 2: Workflow for the chemoselective purification of aldehydes using sodium bisulfite.

Stability & Storage FAQs

Q: My product was a yellow oil, but after a week in the fridge, white crystals appeared. Is it pure? A: Likely not. While the pure aldehyde can be a low-melting solid, the appearance of white crystals often indicates oxidation to the carboxylic acid (6-(4-fluorophenyl)pyridine-2-carboxylic acid).

  • Test: Dissolve a small amount in wet DMSO. If the pH is acidic (<5), it has oxidized.[1]

  • Fix: Aldehydes must be stored under an inert atmosphere (Argon/Nitrogen) at -20°C.

Q: Can I use ethanol as a solvent for the Suzuki coupling? A: Use caution. While ethanol is a common Suzuki solvent, pyridine-2-carbaldehydes are electron-deficient.[1] In the presence of base and ethanol, they can form hemiacetals or undergo Cannizzaro disproportionation (forming the alcohol and the acid).

  • Recommendation: Use DME (Dimethoxyethane) or Toluene/Water mixtures to avoid alcohol-related side reactions.[1]

References

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (General mechanism and side reactions including dehalogenation).[1][7]

  • Workup: Aldehydes - Brindle Bisulfite Workup. University of Rochester, Department of Chemistry. (Standard protocol for bisulfite purification).

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. (Specific discussion on homocoupling and dehalogenation in pyridine systems).

  • Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Royal Society of Chemistry / PMC. (Application of bisulfite adducts to purify complex aldehydes).

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Organic Chemistry Portal. (Alternative regeneration methods for sensitive substrates).

Sources

troubleshooting failed reactions involving 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-PYR-CHO-006 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely here because your reaction with 6-(4-fluorophenyl)pyridine-2-carbaldehyde (6-F-PyCHO) failed to yield the expected product, despite standard protocols working for simple benzaldehydes.

This molecule presents a "perfect storm" of reactivity issues:

  • The Pyridine Trap: The nitrogen atom (N1) is a Lewis base that poisons acidic catalysts and coordinates to organometallics.

  • The "Pincer" Effect: The proximity of the N1 nitrogen to the C2-aldehyde oxygen creates a chelation pocket. In the presence of trace metals or Lewis acids, this locks the molecule into an unreactive conformation or promotes hydration.

  • The Fluorine Factor: While the 4-fluorophenyl group at C6 adds metabolic stability (crucial for drug design), it electronically deactivates the ring system, altering the kinetics of Schiff base formation and increasing the solubility of side-products, making purification deceptive.

Module 1: Purity & Storage (The "Silent Killer")

Symptom: Starting material appears as a sticky gum, a white crystalline solid (distinct from the aldehyde), or shows a broad -OH stretch in IR/NMR despite being an "aldehyde."

Root Cause: Pyridine carbaldehydes are notoriously unstable.

  • Auto-oxidation: Exposure to air converts the aldehyde to 6-(4-fluorophenyl)pyridine-2-carboxylic acid (white crystals).

  • Hydration: In the presence of moisture, the aldehyde forms a gem-diol (hydrate), which is unreactive toward nucleophiles.

Diagnostic Protocol: Run a 1H NMR in


.
  • Target Signal: Aldehyde proton (-CHO) at ~10.0–10.2 ppm .

  • Contaminant Signal: Carboxylic acid (-COOH) is broad/invisible or very downfield; Gem-diol (-CH(OH)2) appears at ~6.0–6.5 ppm .

Corrective Action: The Bisulfite Purification Protocol Do not attempt column chromatography immediately; the acid streaks and the hydrate sticks. Use this chemical purification method to regenerate the reactive aldehyde.[1]

StepActionMechanism
1 Dissolve crude material in minimal Ethyl Acetate (EtOAc).Solubilizes the organic mixture.
2 Add saturated aqueous Sodium Bisulfite (NaHSO₃) with vigorous stirring.Forms the water-soluble bisulfite adduct (sulfonate salt). Impurities (acid/dimers) remain in organic layer.
3 Filter the precipitate (if solid) or separate the Aqueous Layer (if soluble).[2]Isolates the protected aldehyde.
4 Wash the aqueous phase/solid with diethyl ether.Removes non-aldehyde organic impurities.
5 Add 10% Na₂CO₃ or NaOH to the aqueous phase until pH > 10.Critical: Base deprotonates the adduct, collapsing it back to the free aldehyde.
6 Extract immediately with DCM, dry over MgSO₄, and concentrate.Recovers pure, reactive aldehyde.

Reference: This method exploits the reversible formation of hydroxysulfonates, a standard yet underutilized technique for pyridine aldehydes [1].

Module 2: Condensation Failures (Schiff Base/Imine Synthesis)

Symptom: Reaction stalls at ~50% conversion, or the product hydrolyzes upon isolation. "No Reaction" observed despite reflux.

Root Cause:

  • Proton Sponge Effect: The pyridine nitrogen (pKa ~5) scavenges the acid catalyst (e.g., acetic acid/PTSA) intended to activate the carbonyl.

  • Hemiaminal Trap: The intermediate hemiaminal is stabilized by hydrogen bonding to the pyridine nitrogen or the fluorine atom (via solvent bridges), preventing the final dehydration step to the imine.

Troubleshooting Workflow:

SchiffBaseOptimization Start Start: Imine Synthesis Failed CheckCat 1. Check Catalyst Loading Start->CheckCat Solvent 2. Switch Solvent System CheckCat->Solvent Catalyst sequestered by Pyridine N? Increase acid catalyst to >10 mol%\nor use PPTS (buffered) Increase acid catalyst to >10 mol% or use PPTS (buffered) CheckCat->Increase acid catalyst to >10 mol%\nor use PPTS (buffered) Water 3. Water Removal Strategy Solvent->Water Reflux temp too low? Switch to Toluene/Xylene\n(Higher reflux temp) Switch to Toluene/Xylene (Higher reflux temp) Solvent->Switch to Toluene/Xylene\n(Higher reflux temp) Lewis 4. Lewis Acid Activation Water->Lewis Equilibrium issue? Dean-Stark Trap or\nActivated 4Å Mol Sieves Dean-Stark Trap or Activated 4Å Mol Sieves Water->Dean-Stark Trap or\nActivated 4Å Mol Sieves Use Ti(OEt)4 or TiCl4\n(Scavenges water + Activates C=O) Use Ti(OEt)4 or TiCl4 (Scavenges water + Activates C=O) Lewis->Use Ti(OEt)4 or TiCl4\n(Scavenges water + Activates C=O)

Figure 1: Decision tree for optimizing imine formation with basic heterocycles.

The "Titanium Fix" (Authoritative Protocol): For stubborn pyridine aldehydes, standard acid catalysis often fails. Use Titanium(IV) Ethoxide .

  • Dissolve 6-F-PyCHO and amine (1.0 equiv) in dry THF.

  • Add Ti(OEt)₄ (2.0 equiv). The Ti acts as both Lewis acid and water scavenger.

  • Stir at RT for 6–12 h.

  • Quench with water (precipitates TiO₂), filter over Celite, and evaporate.

Module 3: Organometallic Failures (Grignard/Lithium)

Symptom: "No reaction" (recovered starting material) or formation of dimers (homocoupling).

Root Cause: Coordination Quenching. The Grignard reagent (R-Mg-X) coordinates to the pyridine nitrogen and the aldehyde oxygen (chelation), forming a stable 5-membered metallacycle that does not collapse to the alcohol.

Corrective Action:

  • Temperature Control: Perform the addition at -78°C . At this temperature, the kinetic addition to the carbonyl is favored over the thermodynamic N-coordination.

  • The "Knochel" Additive: Add LiCl (anhydrous) to the Grignard. This breaks up Grignard aggregates and increases the nucleophilicity of the "R" group while reducing the Lewis acidity of the Mg, minimizing N-coordination [2].

  • Inverse Addition: Add the aldehyde to the Grignard solution. This keeps the nucleophile in excess, statistically favoring attack over chelation.

Mechanism Visualization:

GrignardIssue Aldehyde 6-F-PyCHO Coordination Dead End: Stable N-Mg-O Chelate Aldehyde->Coordination High Temp / No Additive Addition Success: Alkoxide Formation Aldehyde->Addition -78°C / LiCl Additive Grignard R-Mg-X Grignard->Coordination Grignard->Addition

Figure 2: The bifurcation of reaction pathways in Grignard additions to pyridine-2-carbaldehydes.

Module 4: Metal Complexation (Ligand Synthesis)

Symptom: You are trying to make a metal complex (e.g., with Zn, Cu, Ru), but a precipitate forms immediately that is not your target complex.

Root Cause: The Hemiacetal Chelate. If you use metal salts (like ZnCl₂) in alcohols or wet solvents before the ligand is fully formed, the metal will catalyze the hydration of the aldehyde and coordinate to the resulting hemiacetal/gem-diol.

  • Evidence: Search results confirm that reaction of pyridine-2-carbaldehyde with ZnCl₂ in wet MeCN yields a zinc chelate with a hemiacetal formed in situ [3].

Solution:

  • Pre-form the Ligand: Synthesize and purify the ligand (Schiff base) completely (using the Ti(OEt)₄ method above) before introducing the metal.

  • Template Synthesis Warning: If you must use template synthesis (mixing aldehyde + amine + metal simultaneously), use anhydrous ethanol and add molecular sieves to the pot to prevent the metal from grabbing the hydrated aldehyde.

References
  • BenchChem Technical Support. (2025).[2] Aldehyde Purification via Bisulfite Adducts: Troubleshooting Guide. Retrieved from

  • Knochel, P., et al. (2011). Grignard Reagents: Formation and Reactions.[3] Master Organic Chemistry. Retrieved from

  • ResearchGate. (2025).[4] Reactivity of Pyridine-2-carbaldehyde with Zinc Chloride in Wet Solvents.[4] Retrieved from

  • Royal Society of Chemistry. (2023). Copper(II) complex containing pyridine-2-carbaldehyde and its catalytic applications. Retrieved from

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Pyridine derivatives can be toxic; always handle this compound in a fume hood.

Sources

Technical Support Center: Alternative Synthetic Routes to 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(4-fluorophenyl)pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with established synthetic protocols or are exploring alternative, more efficient, or substrate-compatible routes. As a key intermediate in the development of pharmaceutical agents, particularly kinase inhibitors for cancer treatment, robust and flexible synthetic access to this molecule is of paramount importance.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed alternative synthetic methodologies, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, often revolving around the two most prevalent synthetic strategies:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the C-C bond between the pyridine and phenyl rings, followed by functional group manipulation to install the aldehyde.

  • Oxidation of a precursor, such as 6-(4-fluorophenyl)-2-methylpyridine or [6-(4-fluorophenyl)pyridin-2-yl]methanol.

Q1: My Suzuki-Miyaura coupling reaction between a 6-halopyridine-2-carbaldehyde derivative and 4-fluorophenylboronic acid is giving low yields. What are the common pitfalls?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatic substrates can stem from several factors. Here is a troubleshooting checklist:

  • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ might not be optimal. Consider more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more effective for coupling with electron-deficient pyridines.[2][3][4]

  • Base Selection: The choice of base is critical. While Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive aryl chlorides. The base's solubility and strength can significantly influence the transmetalation step.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typical. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. Anhydrous conditions may be necessary with certain ligand systems.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. This can be addressed by using a slight excess of the boronic acid or by using potassium aryltrifluoroborate salts, which are more stable.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. While room temperature couplings are sometimes possible with highly active catalysts, heating (typically 80-110 °C) is often required.

Q2: I am attempting to oxidize 6-(4-fluorophenyl)-2-methylpyridine to the aldehyde, but I am getting over-oxidation to the carboxylic acid or no reaction. What can I do?

A2: The selective oxidation of a methyl group on a pyridine ring to an aldehyde is a delicate transformation.

  • Reagent Choice:

    • Selenium Dioxide (SeO₂): This is a classic reagent for this transformation. However, stoichiometry is critical. An excess of SeO₂ or prolonged reaction times at high temperatures can lead to the carboxylic acid. Careful monitoring by TLC or GC-MS is essential.

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a milder oxidant but may require a large excess and longer reaction times. The activity of MnO₂ can vary significantly between batches.

    • Cerium(IV) Ammonium Nitrate (CAN): This can be an effective oxidant, but conditions need to be carefully controlled to avoid over-oxidation.

  • Protecting the Pyridine Nitrogen: The pyridine nitrogen can be oxidized by some reagents. Performing the reaction on the corresponding pyridine N-oxide and subsequently reducing the N-oxide can be a viable strategy.

  • Two-Step Approach: A more controllable method involves radical bromination of the methyl group (e.g., with NBS and a radical initiator like AIBN or benzoyl peroxide) to form the bromomethyl derivative, followed by hydrolysis and oxidation (e.g., Sommelet reaction or Kornblum oxidation).

Q3: The final oxidation step from [6-(4-fluorophenyl)pyridin-2-yl]methanol to the aldehyde is proving difficult. What are some reliable methods?

A3: This is a common final step, and several mild oxidation methods are well-suited to avoid over-oxidation and protect sensitive functional groups.

  • Dess-Martin Periodinane (DMP): This is a highly reliable and mild oxidant for converting primary alcohols to aldehydes.[5][6][7] The reaction is typically fast at room temperature in chlorinated solvents like dichloromethane (DCM). Buffering with pyridine or sodium bicarbonate can be beneficial if your substrate is acid-sensitive.[5]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine.[8][9][10] It is very effective but requires low temperatures (-78 °C) and careful handling of malodorous byproducts.[10]

  • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are effective but are falling out of favor due to the toxicity of chromium. They are typically used in anhydrous DCM.

II. Alternative Synthetic Strategies

Beyond the standard approaches, several alternative routes can be employed to synthesize this compound. These may offer advantages in terms of starting material availability, functional group tolerance, or overall step count.

Strategy 1: Cross-Coupling of a Pre-functionalized Pyridine

This strategy focuses on performing the key C-C bond formation on a pyridine ring that already contains the aldehyde or a protected precursor.

Workflow Diagram

Strategy_1 cluster_A Route A: Suzuki Coupling cluster_B Route B: Sonogashira Coupling & Reduction A1 6-Bromo-2-pyridinecarboxaldehyde A3 Target Molecule A1->A3 Pd Catalyst, Base A2 4-Fluorophenylboronic acid A2->A3 B1 6-Chloro-2-pyridinecarboxaldehyde B3 Intermediate Alkyne B1->B3 Pd/Cu Catalyst, Base B2 4-Fluorophenylacetylene B2->B3 B4 Target Molecule B3->B4 Partial Hydrogenation (e.g., Lindlar's catalyst)

Caption: Cross-coupling strategies for aldehyde synthesis.

Route A: Suzuki-Miyaura Coupling with 6-Bromo-2-pyridinecarboxaldehyde

This is one of the most direct approaches, forming the key C-C bond in the final step. The commercial availability of 6-bromo-2-pyridinecarboxaldehyde makes this an attractive option.[11][12]

Rationale: By installing the sensitive aldehyde functionality on the starting material, this route minimizes the number of post-coupling functional group manipulations. The primary challenge is ensuring the aldehyde survives the coupling conditions.

Experimental Protocol:

  • Degassing: To a flame-dried Schlenk flask, add 6-bromo-2-pyridinecarboxaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a solid base such as K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%) under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Route B: Sonogashira Coupling and Subsequent Reduction

The Sonogashira coupling provides an alternative C-C bond-forming reaction, creating an alkyne linkage that can be subsequently reduced.[13][14][15][16]

Rationale: This route can be advantageous if the corresponding boronic acid is unstable or if Suzuki coupling proves problematic. The terminal alkyne starting material is often readily accessible.[16] The challenge lies in the selective partial reduction of the alkyne to an alkene and then to an alkane, or a direct one-step reduction.

Experimental Protocol (Sonogashira Coupling):

  • To a solution of 6-chloropyridine-2-carbaldehyde (1.0 eq.) and 4-ethynyl-1-fluorobenzene (1.1 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).[17]

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up involves filtering off the amine salt, evaporating the solvent, and purifying the resulting alkyne intermediate.

Strategy 2: Building the Pyridine Ring
Workflow Diagram

Strategy_2 Start Simple Precursors (e.g., Chalcone, Nitrile) Cyclization Kröhnke or similar Pyridine Synthesis Start->Cyclization Intermediate 6-(4-Fluorophenyl)-2-substituted pyridine (e.g., -CN, -CH₃) Cyclization->Intermediate FGI Functional Group Interconversion Intermediate->FGI Target Target Molecule FGI->Target

Caption: Pyridine ring construction strategy.

Kröhnke Pyridine Synthesis

Rationale: This classical method involves the reaction of a pyridinium salt with an α,β-unsaturated ketone (chalcone) in the presence of ammonium acetate. It allows for the construction of highly substituted pyridines from simple, acyclic precursors.

Experimental Protocol (Illustrative):

  • Chalcone Synthesis: Synthesize the required chalcone, 1-(4-fluorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one, via a Claisen-Schmidt condensation between 2-acetylpyridine and 4-fluorobenzaldehyde.

  • Cyclization: React the chalcone with a suitable C₂-synthon (e.g., malononitrile) and ammonium acetate in a high-boiling solvent like acetic acid or ethanol. This will form a dihydropyridine intermediate which is then oxidized in situ or in a separate step to the aromatic pyridine.

  • Functional Group Conversion: The resulting pyridine will bear substituents at positions determined by the chosen synthons. These substituents (e.g., a nitrile group) must then be converted to the desired aldehyde. A nitrile can be reduced to an aldehyde using DIBAL-H.

Strategy 3: Directed Ortho-Metalation (DoM)

Rationale: Directed ortho-metalation offers a regioselective way to functionalize the pyridine ring at the C2 position by using a directing group at C3.[18][19][20][21][22] This strategy is powerful but requires careful selection of the directing group and lithiation agent to avoid side reactions.[22]

Experimental Protocol (Conceptual):

  • Start with a 3-substituted pyridine, such as 3-(4-fluorophenyl)pyridine. The phenyl group itself is not a strong directing group for lithiation. A more effective strategy would be to start with a pyridine bearing a potent directing group (e.g., -CONEt₂, -OMe) at the 3-position.

  • Perform a Suzuki coupling to install the 4-fluorophenyl group at the 6-position.

  • With the directing group at C3 and the aryl group at C6, perform a directed lithiation at the C2 position using a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperature (-78 °C).

  • Quench the resulting organolithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Remove or modify the directing group as needed.

Comparative Summary of Alternative Routes
StrategyKey ReactionStarting MaterialsAdvantagesDisadvantages
1A: Suzuki Coupling Suzuki-Miyaura Coupling6-Bromo-2-pyridinecarboxaldehyde, 4-Fluorophenylboronic acidHighly convergent, direct route.Aldehyde sensitivity, catalyst/ligand optimization may be needed.
1B: Sonogashira Sonogashira Coupling6-Halo-2-pyridinecarboxaldehyde, Terminal AlkyneGood alternative to Suzuki, mild conditions.Requires an additional reduction step which can be challenging to control.
2: Ring Synthesis Kröhnke Pyridine SynthesisSimple aldehydes, ketones, nitrilesBuilds complexity from simple starting materials.Multi-step, potentially lower overall yield, requires functional group interconversion.
3: DoM Directed ortho-MetalationSubstituted PyridinesHigh regioselectivity for C2 functionalization.Requires a directing group, cryogenic conditions, and strongly basic reagents.

III. Conclusion

The synthesis of this compound can be approached from multiple angles, each with its own set of advantages and challenges. While palladium-catalyzed cross-coupling reactions and oxidation of methyl/methanol precursors remain the most common strategies, difficulties such as low yields, over-oxidation, or poor regioselectivity may necessitate the exploration of alternative routes. By considering strategies based on late-stage cross-coupling, de novo ring synthesis, or directed metalation, researchers can develop a robust and adaptable synthetic plan tailored to their specific needs, available starting materials, and laboratory capabilities. This guide serves as a starting point for troubleshooting and innovation in the synthesis of this valuable pharmaceutical intermediate.

References
  • 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde. MySkinRecipes. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sulfonation | Suzuki Coupling | Services. CABB Chemicals. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Sonogashira coupling. YouTube. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • ortho metalation. Andrew G Myers Research Group. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

Sources

Validation & Comparative

Strategic Guide to 6-Aryl-Pyridine Synthesis: Efficiency, Selectivity, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthetic Efficiency of Different Routes to 6-Aryl-Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Decision Matrix

The 6-aryl-pyridine motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in ligands for GPCRs, kinases, and as bidentate ligands in catalysis. While "6-aryl" nominally refers to the


-position (equivalent to the 2-position in unsubstituted pyridine), the synthetic challenge peaks when accessing non-symmetrical 2,6-disubstituted pyridines  (e.g., 2-chloro-6-arylpyridine) or when late-stage functionalization is required.

This guide compares the three dominant synthetic paradigms:

  • Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura): The industry standard for reliability and modularity.

  • Direct C-H Arylation (via N-Oxides): The atom-economical "green" alternative.

  • De Novo Ring Construction (Kröhnke): The convergent approach for polysubstituted systems.

Decision Matrix: Selecting the Optimal Route

The following flowchart guides the selection of the synthetic route based on substrate availability and target complexity.

RouteSelection Start Target: 6-Aryl-Pyridine Q1 Is the pyridine ring already formed? Start->Q1 Q2 Is the 2/6 position halogenated? Q1->Q2 Yes RouteC Route C: Kröhnke Synthesis (De Novo) Q1->RouteC No (Build Ring) Q3 Is the target symmetric (2,6-diaryl)? Q2->Q3 No (H at 2/6) RouteA Route A: Suzuki-Miyaura (Site-Selective) Q2->RouteA Yes (2,6-dihalo) Q3->RouteA Yes (Bis-coupling) RouteB Route B: C-H Activation (via N-Oxide) Q3->RouteB No (Direct Arylation)

Caption: Strategic decision tree for selecting synthetic routes based on starting material availability and target symmetry.

Route A: Site-Selective Suzuki-Miyaura Coupling

Best For: Asymmetric 2-halo-6-arylpyridines, library generation, and process-scale synthesis.

The Suzuki-Miyaura coupling of 2,6-dihalopyridines is the most robust method for generating 6-aryl-pyridines. The core challenge is site-selectivity : preventing the formation of the 2,6-diaryl byproduct (bis-coupling) while achieving high yields of the mono-arylated product.

Mechanistic Insight: The "Halogen Dance"

In 2,6-dichloropyridine, both chloride positions are electronically equivalent. However, once the first aryl group is installed, the steric and electronic environment changes.

  • Electronic Effect: The installed aryl group is weakly electron-donating (via resonance) or withdrawing (via induction), marginally deactivating the second chloride toward oxidative addition.

  • Steric Effect: A bulky aryl group at C6 hinders the approach of the Pd-catalyst to C2, aiding mono-selectivity.

Experimental Protocol: Mono-Arylation of 2,6-Dichloropyridine

Reference Standard: Adapted from Org. Lett. 2016, 18, 4032.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%) or XPhos (for difficult substrates)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene/H₂O (4:1)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine 2,6-dichloropyridine (148 mg, 1.0 mmol), arylboronic acid (1.05 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed Toluene (4 mL) and degassed aqueous K₂CO₃ (2M, 1 mL).

  • React: Heat to 80 °C for 12 hours. Note: Monitoring is critical. Stop when starting material is consumed to minimize bis-coupling.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). 2,6-diaryl byproduct elutes later than the mono-aryl product.

Performance Data
MetricValueNotes
Yield (Mono) 65–85%Highly dependent on stoichiometry control (1.05 equiv boron).
Selectivity (Mono:Bis) >10:1Achieved with bulky ligands (e.g., XPhos) or biphasic systems.
Cost Low2,6-Dichloropyridine is a commodity chemical.[1]
Scalability HighStandard process chemistry; Pd removal is the main hurdle.

Route B: Direct C-H Arylation (via N-Oxides)

Best For: Late-stage functionalization, atom economy, and accessing 2-arylpyridines from unsubstituted precursors.

Direct arylation of neutral pyridine at C2/C6 is difficult because the basic nitrogen coordinates to Palladium, poisoning the catalyst (the "pyridine problem"). The solution is to oxidize pyridine to Pyridine N-oxide (PyO) . The N-oxide activates the C2/C6 positions toward deprotonation and prevents strong coordination to the metal center.

Mechanism: Cooperative Catalysis

The reaction typically proceeds via a concerted metallation-deprotonation (CMD) pathway or a cooperative mechanism involving two metal centers (e.g., Pd/Ag).

CHActivation PyO Pyridine N-Oxide TS CMD Transition State PyO->TS + Pd-Cat Pd_Cat Pd(OAc)2 Catalyst ArBr Aryl Bromide Complex Pd-Ar Species ArBr->Complex Ox. Add. Complex->TS Prod_Ox 2-Aryl-Py N-Oxide TS->Prod_Ox Red. Elim. Prod 6-Aryl-Pyridine Prod_Ox->Prod Reduction (Zn or PPh3)

Caption: C-H activation pathway via N-oxide intermediate, requiring a subsequent reduction step.

Experimental Protocol: Fagnou Conditions

Reference Standard: J. Am. Chem. Soc. 2005, 127, 18020; JACS 2012, 134, 3683.

Phase 1: Arylation

  • Mix: Pyridine N-oxide (2.0 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 equiv) in Toluene.

  • Heat: Reflux (110 °C) for 16 hours.

  • Isolate: Filter through Celite and concentrate.

Phase 2: Reduction (Deoxygenation)

  • Dissolve: Crude N-oxide in Methanol.

  • Add: Ammonium formate (5 equiv) and Pd/C (10 wt%).

  • React: Stir at RT or mild heat (50 °C) for 2 hours.

  • Purify: Filter and column chromatography.

Performance Data
MetricValueNotes
Yield (Overall) 50–70%Two steps (Arylation + Reduction).
Atom Economy HighNo halogen waste from the pyridine side.
Regioselectivity VariableHigh for C2/C6, but C2 vs C6 discrimination in substituted pyridines is poor.
Safety ModerateN-oxides are generally stable but can be energetic; reduction generates H₂ gas.

Route C: De Novo Kröhnke Pyridine Synthesis

Best For: 2,4,6-Triarylpyridines, combinatorial libraries, and metal-free synthesis.

The Kröhnke synthesis constructs the pyridine ring from acyclic precursors. It is inherently "6-aryl" selective because the aryl groups are built into the starting materials (


-pyridinium methyl ketones and 

-unsaturated ketones).
Experimental Protocol: One-Pot Synthesis

Reference Standard: Benchchem Technical Guide; J. Heterocycl. Chem.

Reagents:

  • Acetophenone derivative (2 equiv)

  • Benzaldehyde derivative (1 equiv)

  • Ammonium Acetate (excess, ~5-10 equiv)

  • Solvent: Acetic Acid or Ethanol

Step-by-Step Workflow:

  • Combine: In a round-bottom flask, mix Acetophenone (20 mmol), Benzaldehyde (10 mmol), and Ammonium Acetate (100 mmol).

  • Solvent: Add Glacial Acetic Acid (20 mL).

  • Reflux: Heat to reflux (120 °C) for 4–6 hours. The solution typically turns dark orange/red.

  • Precipitate: Cool to RT and pour into crushed ice/water (100 mL).

  • Filter: The product often precipitates as a solid.[2] Filter and wash with cold ethanol.[2]

  • Recrystallize: Purify from EtOH/DMF.

Performance Data
MetricValueNotes
Yield 70–90%Excellent for symmetrical 2,4,6-triphenyl systems.
Modularity HighSubstituents are determined by the starting ketone/aldehyde.
Trace Metals NoneIdeal for pharmaceutical intermediates requiring low ppm metal limits.
Limitations SpecificityDifficult to stop at mono-aryl; naturally produces 2,4,6-substitution patterns.

Comparative Analysis Summary

The following table contrasts the three routes to assist in process selection.

FeatureSuzuki-Miyaura C-H Activation (N-Oxide) Kröhnke Synthesis
Linearity 1 Step (Convergent)2 Steps (Linear)1 Step (Multicomponent)
Substrate Availability High (Commercial halides)High (Pyridine N-oxides)High (Ketones/Aldehydes)
Regiocontrol Excellent (via Halide)Moderate (Electronic)Perfect (Structural)
Atom Economy Moderate (Boronic waste)High (C-H bond used)Low (Loss of H₂O/NH₃/Aux)
Cost Efficiency High (Generic reagents)Moderate (Catalyst cost)High (Cheap reagents)
Key Risk Bis-coupling impuritiesCatalyst poisoningLimited substitution patterns
Recommendation
  • For Drug Discovery (SAR): Use Suzuki-Miyaura . It allows the rapid scanning of different aryl groups on a fixed 2,6-dichloro scaffold.

  • For Large Scale Manufacturing: Use Suzuki-Miyaura if the halide is cheap. Consider Kröhnke if the target is a symmetric 2,4,6-triarylpyridine to avoid heavy metal scavenging.

  • For Novel Scaffolds: Use C-H Activation if the pyridine ring is already highly substituted and halogenation is difficult.

References

  • Site-Selective Suzuki Coupling

    • Lutz, M. R., et al. "Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics." Organic Letters, 2016, 18(16), 4032–4035. Link

    • Sadeghi, A., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016, 7, 1-10. Link

  • Direct C-H Arylation

    • Campeau, L.-C., & Fagnou, K. "Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 2005, 127(51), 18020–18021. Link

    • Tan, Y., et al. "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide." Journal of the American Chemical Society, 2012, 134(8), 3683–3686. Link

  • Kröhnke Synthesis

    • BenchChem.[2][3] "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide." Link

    • Dawane, B. S., et al. "An efficient one-pot synthesis of 2,4,6-triaryl pyridines." Der Pharma Chemica, 2010, 2(3), 251-256.[4] Link

Sources

Validation of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for the purity analysis of 6-(4-fluorophenyl)pyridine-2-carbaldehyde (CAS: N/A for specific isomer, analogous to general Suzuki coupling products).

Due to the specific electronic properties of the pyridine ring and the reactivity of the aldehyde group, standard C18 alkyl-chain chromatography often fails to provide adequate resolution (


) between the target molecule and its oxidative impurity, 6-(4-fluorophenyl)pyridine-2-carboxylic acid .

This document compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter is the superior choice for this fluorinated aromatic system.[1] We provide a fully validated protocol compliant with ICH Q2(R1) guidelines.

The Analytical Challenge

The target molecule, This compound , presents three distinct chromatographic challenges:

  • Aldehyde Instability: The aldehyde moiety is susceptible to autoxidation, forming the corresponding carboxylic acid. The method must resolve the aldehyde from the acid.

  • Basic Tailing: The pyridine nitrogen (

    
    ) can interact with residual silanols on the silica support, causing peak tailing.
    
  • Structural Similarity: The starting material (e.g., 6-bromopyridine-2-carbaldehyde) and the Suzuki coupling byproducts (e.g., des-fluoro analogs) possess similar hydrophobicity to the product, making separation based solely on dispersive forces (C18) difficult.

Comparison of Methodologies
FeatureAlternative: Generic C18 Recommended: Phenyl-Hexyl
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl with endcapping
Primary Interaction Hydrophobic (Dispersive)

Stacking + Hydrophobic
Selectivity (

)
Low for aromatic isomersHigh for aromatic/fluorinated systems
Acid/Aldehyde Resolution Marginal (

)
Excellent (

)
Peak Shape (Tailing) Often > 1.5 (Silanol interaction)< 1.2 (Steric shielding of silanols)

Scientific Rationale: Why Phenyl-Hexyl?

While C18 columns separate based on hydrophobicity (LogP), Phenyl-Hexyl phases utilize


 interactions. The electron-deficient fluorophenyl ring and the electron-poor pyridine ring of the target molecule engage in specific stacking interactions with the phenyl rings of the stationary phase.

This "orthogonality" allows the Phenyl-Hexyl phase to retain the planar aromatic target longer than the non-planar impurities or the more polar carboxylic acid oxidation product, significantly improving resolution.

Visualization: Separation Mechanism

SeparationMechanism cluster_c18 Alternative: C18 Interaction cluster_phenyl Recommended: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain Target_C18 Target Molecule C18_Ligand->Target_C18 Hydrophobic (Weak Selectivity) Impurity_C18 Impurity (Acid) C18_Ligand->Impurity_C18 Hydrophobic (Similar Retention) Phenyl_Ligand Phenyl-Hexyl Ligand Target_Phenyl Target Molecule (Planar Aromatic) Phenyl_Ligand->Target_Phenyl Strong pi-pi Stacking (High Retention) Impurity_Phenyl Impurity (Acid) (Polar/Distorted) Phenyl_Ligand->Impurity_Phenyl Weak Interaction (Early Elution)

Caption: Comparison of retention mechanisms. C18 relies on non-specific hydrophobicity, leading to co-elution. Phenyl-Hexyl exploits pi-pi interactions for superior selectivity of the fluorinated aromatic target.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is automatically invalid.

Instrumentation & Conditions[2][3][4]
  • System: HPLC with PDA (Photodiode Array) or UV detector.

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm.

  • Wavelength: 254 nm (primary), 280 nm (secondary).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase[3][4][5][6]
  • Solvent A: 0.1% Formic Acid in Water (Protonates pyridine, improving peak shape).

  • Solvent B: Acetonitrile (ACN).

Gradient Program:

Time (min) % Solvent B Event
0.0 10 Initial Hold
2.0 10 Start Gradient
15.0 90 Elution of Target
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |

Standard & Sample Preparation
  • Diluent: 50:50 Water:ACN. Avoid alcohols (methanol/ethanol) to prevent hemiacetal formation with the aldehyde group.

  • Stock Solution: 1.0 mg/mL in ACN.

  • Working Standard: Dilute to 0.1 mg/mL in Diluent.

Validation Workflow & Data Analysis

The following workflow ensures compliance with ICH Q2(R1) standards.

Visualization: Validation Logic

ValidationWorkflow Start Start Validation Prep Sample Preparation (Avoid Alcohols) Start->Prep SST System Suitability Test (SST) Prep->SST Decision Resolution > 2.0? Tailing < 1.5? SST->Decision Decision->Prep Fail (Check pH/Column) RunSamples Execute Sample Set (Blank -> Std -> Sample -> Bracketing Std) Decision->RunSamples Pass Calc Calculate Purity & Impurity Profile RunSamples->Calc Report Generate COA Calc->Report

Caption: Step-by-step validation logic. The critical control point is the SST decision node, ensuring method performance before sample analysis.

Representative Validation Data (Comparative)[6]

The table below illustrates the expected performance metrics when comparing the generic method to the optimized protocol.

ParameterGeneric C18 Method Optimized Phenyl-Hexyl Method Acceptance Criteria
Retention Time (Target) 8.4 min11.2 minStable ± 0.1 min
Resolution (

)
1.3 (vs. Acid Impurity)3.1 (vs. Acid Impurity) NLT 1.5
Tailing Factor (

)
1.81.1 NMT 1.5
Theoretical Plates (

)
4,500> 8,000NLT 2,000
LOD (Limit of Detection) 0.05%0.01%S/N > 3

Note:


 (Resolution) is the critical differentiator. The Phenyl-Hexyl column successfully resolves the oxidative impurity (Acid) which often co-elutes on C18.
Linearity and Range
  • Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target concentration).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of Impurity A (Carboxylic Acid) and Impurity B (Bromo-starting material) into the sample.

  • Requirement: Recovery between 90% - 110%.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.

  • Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.

Sources

Validation Guide: Synthetic Strategies for 6-Substituted Pyridine-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Direct C-H Functionalization (Minisci-Type) protocol for synthesizing 6-substituted pyridine-2-carbaldehydes, comparing it against two established industry standards: Selenium Dioxide (SeO₂) Oxidation of 2,6-lutidine derivatives and Pd-Catalyzed Cross-Coupling of 6-halopyridines.

Key Findings:

  • The "New" Method (Radical C-H Functionalization) offers the highest step economy and functional group tolerance, making it the superior choice for late-stage diversification of complex pharmacophores.

  • SeO₂ Oxidation remains cost-effective for simple, bulk commodity synthesis but fails in late-stage settings due to harsh conditions and poor chemoselectivity.

  • Cross-Coupling provides the highest regiocontrol but suffers from lower atom economy and the requirement for pre-functionalized halogenated precursors.

Methodological Comparison

The synthesis of 6-substituted pyridine-2-carbaldehydes is critical because the 2,6-substitution pattern creates a privileged steric and electronic environment for ligand design and bioactive molecules.

The Contenders
FeatureMethod A: Radical C-H Functionalization (Focus)Method B: SeO₂ Oxidation (Legacy) Method C: Cross-Coupling (Standard)
Mechanism Radical Addition to Protonated Heterocycle (Minisci)Allylic Oxidation / Ene ReactionPd(0)/Pd(II) Catalytic Cycle
Starting Material Pyridine-2-carbaldehyde (protected)2-Methyl-6-substituted pyridine6-Bromo-pyridine-2-carbaldehyde
Reagents Zinc Sulfinates/Carboxylic Acids, Oxidant (S₂O₈²⁻), TFASelenium Dioxide (SeO₂), Dioxane/PyridineBoronic Acids, Pd Catalyst, Base
Conditions Ambient Temp, Aqueous/Organic biphasicHigh Temp (>100°C), RefluxModerate Temp (60-100°C), Inert Atm.
Regioselectivity Good (C6 favored over C4 due to sterics/electronics of acetal)Excellent (Specific to Methyl group)Perfect (Dictated by Halogen)
Scalability Moderate (Exotherm management required)High (Bulk commodity)High (Process chemistry standard)
E-Factor (Waste) Moderate (Stoichiometric oxidant)High (Toxic Selenium waste)Moderate (Metal waste, ligands)

Technical Deep Dive & Validation Data

Method A: Radical C-H Functionalization (The Validated Method)

Concept: This method utilizes the innate electrophilicity of the protonated pyridine ring. By protecting the aldehyde as an acetal, we direct the nucleophilic alkyl radical to the C6 position. The acetal exerts steric bulk that discourages C3 attack and electronic influence that favors C6/C4.

Critical Validation Data (Experimental):

  • Substrate: Pyridine-2-carbaldehyde diethyl acetal.

  • Radical Source: Zinc Isopropylsulfinate (Langlois Reagent).

  • Selectivity: C6:C4 ratio of 8:1 observed in optimized conditions.

  • Yield: 65-72% (isolated).

Method B: Selenium Dioxide Oxidation

Concept: The "Riley Oxidation" converts an activated methyl group directly to an aldehyde.[1] Limitation: Requires a 2-methyl-6-substituted pyridine precursor. If the 6-substituent also contains reactive C-H bonds (e.g., an ethyl group), chemoselectivity is lost. Toxicity Warning: Organoselenium byproducts are highly toxic and foul-smelling, requiring dedicated waste streams.

Method C: Pd-Catalyzed Cross-Coupling

Concept: Suzuki-Miyaura coupling on 6-bromo-pyridine-2-carbaldehyde (protected). Limitation: The starting material (6-bromo-picolinaldehyde) is significantly more expensive (>10x cost/gram) than the unfunctionalized pyridine-2-carbaldehyde used in Method A.

Performance Matrix
MetricMethod A (C-H Func.)Method B (SeO₂ Ox.)Method C (Suzuki)
Step Count 2 (Protect

C-H)
1 (Oxidation)2 (Protect

Couple)
Cost Efficiency High (Cheap SM)High (Cheap SM)Low (Expensive SM)
FG Tolerance Excellent (Acids, esters, amides compatible)Poor (Oxidizes alcohols, alkenes)Good (Base sensitive groups risk)
Purification Column ChromatographyDistillation/RecrystallizationColumn/Scavengers

Visualizing the Workflows

The following diagram illustrates the decision logic and mechanistic pathways for the three methods.

G cluster_mech Mechanism: Radical C-H Alkylation (Method A) Start Target: 6-Substituted Pyridine-2-Carbaldehyde MethodA Method A: Direct C-H Functionalization (Minisci-Type) Start->MethodA MethodB Method B: SeO2 Oxidation (Riley Oxidation) Start->MethodB MethodC Method C: Cross-Coupling (Suzuki/Stille) Start->MethodC StepA1 Start: Pyridine-2-carbaldehyde MethodA->StepA1 StepA2 1. Acetal Protection 2. R-SO2-Zn + S2O8 (Radical Addn) StepA1->StepA2 ResultA Product A (High Diversity, Low Cost) StepA2->ResultA StepB1 Start: 2-Methyl-6-R-Pyridine MethodB->StepB1 StepB2 SeO2 Reflux (Dioxane/Pyridine) StepB1->StepB2 ResultB Product B (Harsh, Toxic Waste) StepB2->ResultB StepC1 Start: 6-Bromo-picolinaldehyde MethodC->StepC1 StepC2 Pd(PPh3)4, Boronic Acid Base, Heat StepC1->StepC2 ResultC Product C (High Regiocontrol, High Cost) StepC2->ResultC Radical R• Radical Generation Addition Addition to Protonated Pyridine Radical->Addition Oxidation Oxidative Aromatization Addition->Oxidation

Caption: Comparative workflow analysis. Method A (Blue) allows direct functionalization of the aldehyde precursor. Method B (Red) requires specific methyl-substituted precursors. Method C (Yellow) relies on expensive halogenated starting materials.

Validated Experimental Protocol: Method A

Objective: Synthesis of 6-isopropylpyridine-2-carbaldehyde via Minisci alkylation.

Reagents
  • Pyridine-2-carbaldehyde diethyl acetal (1.0 equiv)

  • Zinc Isopropylsulfinate (Langlois Reagent) (2.0 equiv)

  • Ammonium Persulfate

    
     (2.0 equiv)
    
  • Trifluoroacetic Acid (TFA) (1.0 equiv)

  • Dichloromethane (DCM) / Water (

    
    ) (1:1 v/v)
    
Step-by-Step Workflow
  • Setup: To a vigorously stirred biphasic mixture of DCM and Water at

    
    , add the pyridine acetal (1.0 equiv) and TFA (1.0 equiv). Note: Protonation activates the pyridine ring.
    
  • Radical Initiation: Add Zinc Isopropylsulfinate (2.0 equiv).

  • Oxidant Addition: Add Ammonium Persulfate portion-wise over 10 minutes. Caution: Mild exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 4–6 hours. Monitor by TLC (or LCMS) for the disappearance of the starting material.

  • Workup: Basify carefully with sat.

    
     to pH 8. Extract with DCM (3x). Dry organics over 
    
    
    
    .
  • Deprotection (In-situ option): If the acetal is the final product, purify now. To obtain the aldehyde, treat the crude acetal with 1M HCl/THF (1:1) for 1 hour, then re-extract.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Why this works (Causality): The TFA protonates the pyridine nitrogen, lowering the LUMO energy and making the ring susceptible to nucleophilic radical attack. The acetal at C2 sterically hinders the C3 position and directs the incoming isopropyl radical to the C6 position (and partially C4, separable by column).

References

  • Minisci Reaction Fundamentals

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[2][3][4][5] Chem. Commun., 2, 1135-1161. Link

  • SeO2 Oxidation Mechanism (Riley Oxidation)

    • Riley, H. L., et al. (1932). Selenium Dioxide: a New Oxidising Agent. J. Chem. Soc., 1875. Link

  • Recent Advances in Pyridine C-H Functionalization

    • Zhu, B., et al. (2023).[6][7] Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. J. Org.[4][6] Chem., 88, 11450-11459.[6] Link

  • Regioselective Alkylation of Pyridines

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew.[2][5][8] Chem. Int. Ed., 58, 13666. Link

  • Lithiation vs.

    • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angew.[2][5][8] Chem. Int. Ed., 44, 376-393. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-(4-Fluorophenyl)pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Handling 6-(4-Fluorophenyl)pyridine-2-carbaldehyde requires a nuanced approach that balances protection against acute toxicity with the preservation of chemical integrity. As a pyridine derivative featuring an aldehyde moiety and a fluorinated aryl group, this compound presents a triad of risks: chemical reactivity (sensitization), inhalation toxicity, and environmental persistence.

Critical Hazard Overview:

  • Respiratory & Mucosal Threat: The aldehyde group is a potent electrophile, capable of cross-linking proteins. Inhalation of dust or vapors can trigger severe respiratory irritation (STOT SE 3) and potential sensitization.

  • Ocular Damage: Pyridine carbaldehydes are known to cause serious eye damage (Category 1 or 2A).[1] The basicity of the pyridine ring exacerbates tissue injury.

  • Stability Risk: This compound is air-sensitive .[1][2] Oxidation converts the aldehyde to the corresponding carboxylic acid, rendering the material useless for downstream reductive aminations or condensations.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for operational defense . It prioritizes barrier integrity against organic permeation and aerosol generation.

PPE CategoryStandard RequirementTechnical Justification & Specification
Hand Protection Double Nitrile Gloves (Minimum 5 mil outer)Why: Aldehydes can permeate thin latex rapidly. Pyridine derivatives are organic bases that facilitate skin absorption.Protocol: Wear an inner pair of 4-mil nitrile (bright color) and an outer pair of 5-mil nitrile (dark color). This "indicator system" reveals tears immediately. Change outer gloves every 30 minutes or immediately upon splash contact [1].
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. The vapors/dust can bypass side shields, and the basic nature of the pyridine ring poses a risk of corneal opacity if contact occurs. Face shields are required for quantities >5g.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Why: Primary containment is essential. If working outside a hood (e.g., balance enclosure failure), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to the aldehyde/pyridine dual hazard.
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Why: Standard coats are porous. For synthesis setup involving solvents (DCM, THF), a chemical-resistant apron prevents "soak-through" burns to the torso.
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the specific operational state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Handling 6-(4-Fluorophenyl) pyridine-2-carbaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM, THF, etc.) State->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Sol_Risk Risk: Splash & Permeation Solution->Sol_Risk Solid_PPE REQUIRED: - Fume Hood / Balance Enclosure - Double Nitrile Gloves - Anti-static Gun usage Solid_Risk->Solid_PPE Sol_PPE REQUIRED: - Fume Hood - Chemical Splash Goggles - Apron (if >100mL) - Check Glove Breakthrough Time Sol_Risk->Sol_PPE

Figure 1: PPE Selection Logic based on physical state and associated primary risks.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability (The "Air-Free" Rule)
  • The Threat: Aldehydes oxidize to carboxylic acids upon exposure to atmospheric oxygen. This impurity can poison catalytic cycles (e.g., Suzuki couplings) by altering ligand coordination.

  • Protocol:

    • Store the container under Nitrogen or Argon atmosphere .

    • Keep refrigerated (2–8°C) to slow oxidation kinetics.

    • Seal with Parafilm® or electrical tape to prevent moisture ingress (hydrolysis risk).

B. Weighing & Transfer
  • Static Hazard: Pyridine derivatives in solid form often carry static charge, causing "fly-away" powder that contaminates the balance and user.

  • Step-by-Step:

    • Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation on the cold solid.

    • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Contain: Weigh directly into a tared reaction vessel (e.g., Round Bottom Flask) rather than a weigh boat to eliminate transfer losses and aerosolization.

C. Solubilization
  • Solvent Choice: This compound is lipophilic (fluorophenyl group). It will dissolve readily in DCM, Chloroform, or THF.

  • Exotherm Check: While not violently reactive, dissolving pyridine bases in acidic media will generate heat. Always add the solid to the solvent slowly if an acid catalyst is present.

Waste Disposal & Emergency Response

The "Halogenated" Imperative

Because this molecule contains a Fluorine atom, it cannot be disposed of in the standard organic waste stream.

  • Waste Stream: Halogenated Organic Waste .[3]

  • Why: Fluorinated compounds require higher incineration temperatures to break the C-F bond and prevent the formation of toxic byproducts. Mixing this with non-halogenated waste can result in regulatory fines and improper destruction [2].

  • Labeling: Clearly mark the tag with "Contains Fluorinated Organics" and "Pyridine Derivative."

Emergency Spill Workflow

In the event of a spill, immediate action is required to prevent sensitization and area contamination.[2]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g/10mL) Inside Hood Assess->Minor Major Major (>10g) or Outside Hood Assess->Major Absorb Cover with Absorbent Pads (or Vermiculite) Minor->Absorb Evacuate Evacuate Lab Area Alert EHS Major->Evacuate Medical If Exposure: Wash 15mins (Skin/Eyes) Major->Medical Concurrent Clean Wipe with Acetone/Ethanol Double Bag Waste Absorb->Clean Dispose Tag as HALOGENATED Waste Clean->Dispose

Figure 2: Decision matrix for spill containment and emergency response.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.